Product packaging for 5-Bromopyridazin-4-amine(Cat. No.:CAS No. 55928-90-0)

5-Bromopyridazin-4-amine

Cat. No.: B1444788
CAS No.: 55928-90-0
M. Wt: 174 g/mol
InChI Key: KYXLLQKHVRNCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromopyridazin-4-amine is a high-purity chemical compound offered for research and development purposes. This organobromine derivative serves as a valuable synthetic building block in organic chemistry and drug discovery. Researchers utilize such bromo- and amino-substituted nitrogen heterocycles to construct more complex molecular architectures . These intermediates are particularly useful in cross-coupling reactions and for the synthesis of diverse compound libraries aimed at exploring new biological activities. While the specific mechanism of action for this compound is dependent on the final target system, related 5-amino-aza-heterocycle scaffolds have been investigated for their antibacterial properties, with some demonstrating activity against resistant Gram-positive bacteria by potentially targeting bacterial membranes . This product is supplied for laboratory research applications. Note: The specific physicochemical properties, detailed research applications, and biological data for this exact compound are not fully characterized in the public domain. The information provided is based on the general characteristics of similar chemical intermediates. Handling Precautions: Refer to the Safety Data Sheet (SDS) before use. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3 B1444788 5-Bromopyridazin-4-amine CAS No. 55928-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXLLQKHVRNCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733480
Record name 5-Bromopyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55928-90-0
Record name 5-Bromopyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Synthesis of a Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromopyridazin-4-amine

This compound (CAS No: 55928-90-0) is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility has been noted in the preparation of novel glucocorticoid receptor agonists, highlighting its potential in crafting sophisticated therapeutic agents[1][2]. However, the synthesis of this molecule is not without its challenges, primarily revolving around regioselectivity and yield. This guide provides a comprehensive analysis of the known synthetic routes, delves into the underlying chemical principles, and offers field-proven insights to guide researchers in its preparation. We will dissect the available protocols, evaluate their strengths and weaknesses, and propose logical, alternative strategies grounded in established reaction mechanisms.

Chapter 1: Retrosynthetic Analysis and Core Strategic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic directions. The choice between these pathways involves a trade-off between the availability of starting materials and the control of regiochemical outcomes.

  • Route A: Electrophilic Aromatic Substitution. This is the most direct approach, involving the bromination of the commercially available pyridazin-4-amine. The key challenge here is directing the electrophile (bromine) to the C5 position in the presence of an activating amino group and the deactivating influence of the ring nitrogens.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy involves introducing the amino group onto a pre-functionalized pyridazine ring containing a bromine at C5 and a suitable leaving group at C4. This pathway offers potentially better regiochemical control but hinges on the synthesis of the appropriate di-halogenated precursor.

The logical flow for synthesizing this compound is visualized below.

cluster_retrosynthesis Retrosynthetic Pathways Target This compound Precursor_A Pyridazin-4-amine Target->Precursor_A Route A (Bromination) Precursor_B 5-Bromo-4-(leaving group)pyridazine Target->Precursor_B Route B (Amination)

Caption: High-level retrosynthetic analysis for this compound.

Chapter 2: Protocol Deep Dive — Route A: Direct Bromination of Pyridazin-4-amine

A method for the direct bromination of pyridazin-4-amine has been documented in patent literature[1]. While straightforward, this protocol suffers from significant drawbacks in yield and purity, which are critical considerations for scalability in drug development.

Mechanism and Rationale

This reaction is an electrophilic aromatic substitution. The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, making it less reactive towards electrophiles than benzene. However, the amino group at C4 is a powerful activating group that directs electrophiles to the ortho and para positions. In this case, the C5 position is ortho to the amino group, making it a target for bromination.

The choice of acetic acid as a solvent is logical as it can protonate the ring nitrogens, potentially modulating their deactivating effect, while also serving as a polar medium for the reactants[1]. The reaction proceeds at room temperature, suggesting a relatively low activation energy barrier, likely due to the strong activating nature of the amine.

Critical Flaw: Lack of Regioselectivity

The primary issue with this protocol is the formation of a significant isomeric byproduct, 3-bromopyridazin-4-amine[1]. The C3 position is also ortho to the activating amino group, leading to competitive bromination at this site. This co-production necessitates a challenging chromatographic separation, drastically reducing the isolated yield of the desired C5 isomer.

cluster_products Product Mixture Start Pyridazin-4-amine Reagent + Br₂ (in Acetic Acid) Start->Reagent Products Reagent->Products Target This compound (Desired Product, 5.6% Yield) Products->Target Second Elution Isomer 3-Bromopyridazin-4-amine (Isomeric Byproduct, 4.6% Yield) Products->Isomer First Elution Start 5-Bromo-4-chloropyridazine (Hypothetical Precursor) Reagent + NH₃ / NH₄OH (Pressurized Vessel) Start->Reagent Mechanism SₙAr Mechanism (Meisenheimer Complex Intermediate) Reagent->Mechanism Product This compound Mechanism->Product

References

A Technical Guide to 5-Bromopyridazin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Bromopyridazin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic amino group and a synthetically versatile bromine atom on the electron-deficient pyridazine core makes it an invaluable intermediate for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its chemical identity, a detailed protocol for its synthesis with mechanistic insights, comprehensive characterization data, and a discussion of its established applications, particularly in the development of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important compound.

Core Molecular Profile

A foundational understanding of a chemical entity begins with its precise identification and key physical properties. These data are critical for experimental design, safety assessment, and regulatory compliance.

Nomenclature and Identifiers
  • IUPAC Name: this compound[1]

  • Synonym: 5-Bromo-4-pyridazinamine[2]

  • CAS Number: 55928-90-0[2][3]

Chemical Structure

The structure of this compound consists of a pyridazine ring substituted with a bromine atom at position 5 and an amine group at position 4.

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key experimental and predicted properties of this compound, which are essential for planning its use in synthesis and formulation.

PropertyValueSource
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [2]
Appearance Yellow to brown solid[3]
Boiling Point 354.9 ± 22.0 °C (Predicted)[3]
Density 1.844 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.50 ± 0.10 (Predicted)[3]
LogP 0.8213[2]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via electrophilic bromination of the precursor, pyridazin-4-amine. The methodology requires careful control of reaction conditions to manage regioselectivity.

Detailed Experimental Protocol: Synthesis from Pyridazin-4-amine

This protocol is adapted from established procedures and provides a validated pathway to the target compound.[3]

Step 1: Reaction Setup

  • In a suitable reaction vessel, dissolve pyridazin-4-amine (1.0 eq, e.g., 1.18 g, 12.41 mmol) in glacial acetic acid (approx. 2.1 mL).

  • Stir the mixture at room temperature in a water bath to ensure complete dissolution and maintain thermal control.

Step 2: Bromination

  • Slowly add bromine (1.0 eq, e.g., 0.638 mL, 12.41 mmol) dropwise to the solution. The slow addition is critical to control the exothermic reaction and minimize the formation of undesired byproducts.

  • Continue stirring the reaction at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Extraction

  • Carefully neutralize the reaction mixture by the slow addition of 10N sodium hydroxide (NaOH) solution until the pH is basic. Perform this step in an ice bath to manage the heat generated.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

  • Concentrate the dried organic phase under reduced pressure to yield the crude product.

  • Purify the crude material via silica gel column chromatography using a gradient elution of 0-15% methanol in dichloromethane.

  • Expert Note: This purification is crucial as the reaction yields both 3-bromopyridazin-4-amine and the desired this compound.[3] The 5-bromo isomer is typically the second major component to elute from the column.[3]

  • Collect the fractions containing the target product, combine them, and concentrate under vacuum to yield this compound as a solid.[3]

Synthesis Workflow Diagram

start Pyridazin-4-amine in Acetic Acid bromination Bromination (Add Br₂, RT, 1h) start->bromination neutralization Neutralization (10N NaOH) bromination->neutralization extraction Extraction (Dichloromethane) neutralization->extraction purification Purification (Silica Gel Chromatography) extraction->purification product1 Byproduct: 3-Bromopyridazin-4-amine purification->product1 product2 Target Product: This compound purification->product2

Caption: Workflow for the synthesis of this compound.

Mechanistic Discussion & Causality

The choice of acetic acid as a solvent is deliberate; it is polar enough to dissolve the starting amine and can help to moderate the reactivity of the bromine. The bromination of pyridazin-4-amine is an electrophilic aromatic substitution reaction. The pyridazine ring is inherently electron-deficient, but the powerful electron-donating effect of the amino group at the C4 position activates the ring towards substitution. However, this activation is not perfectly regioselective, leading to substitution at both the C3 and C5 positions, which explains the formation of the 3-bromo isomer as a significant byproduct.[3] The separation of these constitutional isomers necessitates a careful chromatographic purification, which is a key consideration for process scale-up.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for structural elucidation.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.55 (s, 1H), 6.72-6.79 (m, 2H).[3]

Interpreting the ¹H NMR Spectrum

A senior scientist's interpretation of this spectrum provides deeper insight than the raw data alone.

  • δ 8.75 (s, 1H): This singlet corresponds to the proton at the C6 position (H-6) of the pyridazine ring. It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is characteristic of protons on an electron-deficient aromatic ring.

  • δ 8.55 (s, 1H): This singlet is assigned to the proton at the C3 position (H-3). Similar to H-6, it lacks adjacent protons for coupling.

  • δ 6.72-6.79 (m, 2H): This multiplet (often appearing as a broad singlet) represents the two equivalent protons of the primary amine (-NH₂) group.[3] The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water in the DMSO solvent.

Applications in Medicinal Chemistry & Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules with therapeutic potential.

Role as a Key Building Block

The compound's structure is bifunctional. The amino group can be used as a handle for amide bond formation or as a directing group. The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. This dual reactivity allows for the systematic and modular construction of compound libraries for drug screening.

Case Study: Glucocorticoid Receptor Agonists

A significant application of this compound is as a reactant in the synthesis of novel glucocorticoid receptor agonists.[3] The goal of such programs is often to develop drugs with improved therapeutic profiles, such as reducing the severe side effects associated with traditional steroid therapies, like bone density loss.[3] The pyridazine core introduced from this building block can impart unique pharmacological properties and improve parameters like metabolic stability and target affinity.

Application Pathway Diagram

start This compound (Key Intermediate) reaction_type Further Functionalization start->reaction_type pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->pd_coupling amide_formation Amide Bond Formation (at NH2 group) reaction_type->amide_formation target Biologically Active Target Molecules pd_coupling->target amide_formation->target example Example: Glucocorticoid Receptor Agonists target->example

Caption: Synthetic utility of this compound in drug discovery.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[3] Recommended storage temperature is between 2–8 °C to prevent degradation.[2][3]

  • Safety: As with all bromo-aromatic and amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 5-Bromopyridazin-4-amine (CAS: 55928-90-0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridazine scaffolds are of significant interest due to their prevalence in biologically active molecules. 5-Bromopyridazin-4-amine, a substituted pyridazine, represents a versatile and highly valuable building block for synthetic chemists. Its unique arrangement of a nucleophilic amino group and a reactive bromine atom on an electron-deficient pyridazine ring provides two distinct points for molecular elaboration. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, spectral characteristics, reactivity, applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Computational Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. This compound is typically a yellow to brown solid.[1] Proper storage under inert gas (Nitrogen or Argon) at 2–8 °C is recommended to ensure its stability and purity.[1][2]

PropertyValueSource
CAS Number 55928-90-0[3]
Molecular Formula C₄H₄BrN₃[3]
Molecular Weight 174.00 g/mol [3]
Appearance Yellow to brown Solid[1]
Boiling Point (Predicted) 354.9 ± 22.0 °C[1]
Density (Predicted) 1.844 ± 0.06 g/cm³[1]
pKa (Predicted) 4.50 ± 0.10[1]
Storage Conditions 2–8 °C, under inert gas, sealed, away from moisture and light[1][2][3]
InChIKey KYXLLQKHVRNCCS-UHFFFAOYSA-N[4]
SMILES C1=C(C(=CN=N1)N)Br[3]
Topological Polar Surface Area (TPSA) 51.8 Ų[3]
LogP 0.8213[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the direct bromination of its parent amine, pyridazin-4-amine. This electrophilic aromatic substitution is a standard yet nuanced procedure where reaction conditions must be carefully controlled to manage selectivity and yield.

Synthetic Scheme: Bromination of Pyridazin-4-amine

The reaction involves the treatment of pyridazin-4-amine with elemental bromine in an acidic medium, typically acetic acid. The acid serves to activate the bromine and protonate the pyridazine ring, influencing the regioselectivity of the substitution.

Caption: Synthesis of this compound from Pyridazin-4-amine.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and provides a representative method for laboratory-scale synthesis.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve pyridazin-4-amine (1.0 eq) in glacial acetic acid. The reaction is typically performed in a water bath to maintain room temperature.

  • Reagent Addition: Slowly add elemental bromine (1.0 eq) dropwise to the stirring solution. The slow addition is critical to control the reaction exotherm and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully neutralize the reaction mixture by the slow addition of a concentrated base, such as 10N NaOH solution, until the pH is neutral or slightly basic. Perform this step in an ice bath to manage the heat of neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM), performing the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic phases and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude material, which often contains the desired 5-bromo isomer along with the 3-bromo isomer and unreacted starting material, requires purification.[1] This is effectively achieved by column chromatography on silica gel, using a gradient elution system of dichloromethane and methanol.[1] The fractions containing the target compound are collected, combined, and dried under vacuum to yield pure this compound.[1]

Note: This reaction produces a mixture of isomers, with reported yields for the desired 5-bromo product being modest (e.g., ~5.6%).[1] Optimization of reaction conditions may be required to improve selectivity and yield.

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following data provides the basis for structural confirmation of this compound.

Technique Data / Expected Characteristics
¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.55 (s, 1H), 6.72-6.79 (m, 2H). The two singlets correspond to the two protons on the pyridazine ring, and the multiplet corresponds to the two protons of the primary amine group.[1]
¹³C NMR Expected signals for four distinct aromatic carbon atoms. The carbon bearing the bromine (C5) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C4) would be significantly shielded.
Mass Spec. (MS) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak will appear as a doublet [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-Br stretching in the lower frequency region (around 500-600 cm⁻¹).

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its two orthogonal reactive sites: the C5-Br bond and the C4-amino group. This allows for sequential, controlled modifications to build molecular complexity.

Reactions at the C-Br Bond

The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. This is the most common and powerful application of this building block in drug discovery programs.

  • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

  • Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, creating more complex substituted pyridazines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Stille Coupling: Reaction with organostannanes.

  • Heck Reaction: Reaction with alkenes.

Reactions at the Amino Group

The primary amino group is a potent nucleophile and can undergo a variety of standard transformations:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced by a wide range of nucleophiles.

G cluster_cbr C-Br Bond Reactions (Cross-Coupling) cluster_nh2 Amino Group Reactions main This compound suzuki Suzuki (R-B(OH)₂) main->suzuki Pd Cat. buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd Cat. sonogashira Sonogashira (R-C≡CH) main->sonogashira Pd/Cu Cat. acylation Acylation (RCOCl) main->acylation alkylation Alkylation (R-X) main->alkylation

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The pyridazine core is a known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a key starting material for accessing novel derivatives for screening and lead optimization.

A notable application is its use as a reactant in the preparation of potent and selective glucocorticoid receptor (GR) agonists.[1] These compounds have potential therapeutic applications in inflammatory diseases with a reduced risk of clinical bone side effects, a common drawback of traditional glucocorticoids.[1] The ability to use the bromo-substituent for cross-coupling allows for the systematic exploration of the chemical space around the pyridazine core, which is essential for developing structure-activity relationships (SAR) and optimizing drug properties like potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Hazard Class Statement
Acute Toxicity, Oral May be harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[5]
Eye Damage/Irritation Causes serious eye irritation.[5]
Respiratory Irritation May cause respiratory irritation.[5]
Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid breathing dust.[5][6]

  • Avoid contact with skin and eyes.[5]

  • Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Wash hands thoroughly after handling.[5]

Storage
  • Store in a tightly closed container in a dry, well-ventilated place.[2]

  • Keep refrigerated at 2–8 °C for long-term stability.[1][2]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Incompatible materials include strong oxidizing agents.[5]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a foundational building block for the synthesis of complex heterocyclic molecules. Its dual reactivity allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists. From the development of novel anti-inflammatory agents to its broader application in creating compound libraries, this intermediate provides a reliable and versatile platform for innovation in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the research and development pipeline.

References

5-Bromopyridazin-4-amine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-Bromopyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic protocols, comprehensive spectral characterization, and its application as a key building block in the development of targeted therapeutics, with a particular focus on selective glucocorticoid receptor agonists.

Core Molecular Attributes

This compound is a pyridazine derivative characterized by the presence of a bromine atom and an amine group on the heterocyclic ring. These functional groups are pivotal to its reactivity and utility as a synthetic intermediate.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental for all stoichiometric calculations in synthesis and analysis.

  • Molecular Formula: C₄H₄BrN₃[1]

  • Molecular Weight: 174.00 g/mol [1]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.

PropertyValueSource
Boiling Point 354.9 ± 22.0 °CPredicted[2]
Density 1.844 ± 0.06 g/cm³Predicted[2]
pKa 4.50 ± 0.10Predicted[2]
Appearance Yellow to brown solid[2]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[2]

Synthesis and Mechanism

The synthesis of this compound is a critical process for its availability in research and development. The most commonly cited method involves the bromination of a pyridazin-4-amine precursor.

Synthetic Workflow

The synthesis of this compound can be achieved through the electrophilic bromination of pyridazin-4-amine. The reaction proceeds by the activation of bromine, which then attacks the electron-rich pyridazine ring. The regioselectivity of the bromination is influenced by the electronic properties of the heterocyclic system.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product start Pyridazin-4-amine process Electrophilic Aromatic Substitution start->process 1. Dissolution reagents Bromine (Br₂) Acetic Acid (Solvent) reagents->process 2. Slow Addition product This compound process->product 3. Bromination

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from pyridazin-4-amine[2]:

  • Dissolution: Dissolve pyridazin-4-amine (1.0 equivalent) in acetic acid in a suitable reaction vessel equipped with a stirrer, maintaining the temperature at room temperature using a water bath.

  • Bromination: Slowly add bromine (1.0 equivalent) dropwise to the solution. The reaction is typically allowed to proceed for one hour.

  • Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a 10N NaOH solution. Extract the product from the aqueous layer using dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol gradient. This step is crucial to separate the desired 5-bromo isomer from other brominated byproducts.

Spectral Analysis and Characterization

Thorough spectral analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following peaks are characteristic[2]:

Chemical Shift (δ)MultiplicityAssignment
8.75 ppmSinglet1H, Pyridazine ring proton
8.55 ppmSinglet1H, Pyridazine ring proton
6.72-6.79 ppmMultiplet2H, Amine protons (-NH₂)

Note: Spectra are typically recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound would include:

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretching (amine)
1650-1580N-H bending (amine)
1600-1450C=C and C=N stretching (aromatic ring)
800-600C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks corresponding to the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies. Its primary reported application is as a reactant in the preparation of glucocorticoid receptor (GR) agonists, which are under investigation for their potential to offer anti-inflammatory and immunomodulatory effects with fewer side effects than traditional corticosteroids.[2][3][4]

Role as a Precursor for Selective Glucocorticoid Receptor Agonists

The glucocorticoid receptor is a nuclear receptor that mediates the effects of glucocorticoids. Its activity can be broadly divided into two mechanisms:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the DNA, leading to the upregulation of gene expression. This pathway is associated with many of the metabolic side effects of glucocorticoids.[3][4]

  • Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and AP-1, leading to the downregulation of pro-inflammatory genes. This pathway is believed to be responsible for the anti-inflammatory effects.[3][4]

Selective Glucocorticoid Receptor Agonists (SEGRAs) are designed to preferentially induce transrepression over transactivation, thereby separating the desired anti-inflammatory effects from the unwanted metabolic side effects. This compound provides a scaffold that can be elaborated to create ligands that selectively modulate the conformation of the GR, favoring the transrepression pathway.

G cluster_ligand Ligand Binding cluster_transrepression Transrepression Pathway (Anti-inflammatory) cluster_transactivation Transactivation Pathway (Side Effects) ligand SEGRA (derived from This compound) gr Glucocorticoid Receptor (GR) ligand->gr Binds to LBD gr_mono Monomeric GR gr->gr_mono Conformational Change gr_di Dimeric GR gr->gr_di Dimerization (Disfavored) nfkb NF-κB / AP-1 gr_mono->nfkb Tethering/ Inhibition inflammation Inflammatory Gene Expression ↓ nfkb->inflammation gre Glucocorticoid Response Element (GRE) gr_di->gre Binds to DNA metabolic Metabolic Gene Expression ↑ gre->metabolic

Caption: Mechanism of action of a SEGRA derived from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecules with tailored biological activities. The application of this compound in the development of selective glucocorticoid receptor agonists highlights its potential in creating safer and more effective therapies for inflammatory and autoimmune diseases. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its successful application in advanced research.

References

Spectroscopic Data of 5-Bromopyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromopyridazin-4-amine (CAS No: 55928-90-0), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The document details its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this molecule.

Disclaimer: The spectroscopic data presented in this guide are computationally predicted and are intended to serve as a reference for experimental verification. While prediction algorithms are highly sophisticated, experimental data should be acquired for definitive structural confirmation.

Molecular Structure and Overview

This compound is a substituted pyridazine, a class of diazine heterocycles with two adjacent nitrogen atoms.[1] The presence of a bromine atom and an amine group on the pyridazine ring imparts specific spectroscopic characteristics that are crucial for its identification.

Molecular Formula: C₄H₄BrN₃[2] Molecular Weight: 174.00 g/mol [2]

The structural features, including the aromatic ring, the C-Br bond, and the N-H bonds of the primary amine, give rise to distinct signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable information about its structure.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amine group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the aromatic ring current.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5 - 8.7SingletH-6
~8.0 - 8.2SingletH-3
~6.5 - 7.0Broad Singlet-NH₂

Interpretation:

  • The two protons on the pyridazine ring (H-3 and H-6) are expected to appear as singlets due to the lack of adjacent protons for coupling.

  • The downfield chemical shifts of H-3 and H-6 are attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

  • The amine protons (-NH₂) are expected to appear as a broad singlet, a characteristic feature of exchangeable protons. The chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155 - 160C-4
~150 - 155C-6
~130 - 135C-3
~115 - 120C-5

Interpretation:

  • Four distinct signals are expected, corresponding to the four carbon atoms in the pyridazine ring.

  • The carbon atom attached to the amine group (C-4) is expected to be the most downfield due to the strong deshielding effect of the nitrogen atom.

  • The carbon atom bonded to the bromine (C-5) will also be significantly deshielded.

  • The chemical shifts of C-3 and C-6 are influenced by the adjacent nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Spectrometer Setup and Data Acquisition:

  • Insert the prepared NMR tube into the NMR spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

Visualization of NMR Assignments

Fragmentation_Pathway M [C₄H₄BrN₃]⁺˙ m/z = 173/175 Frag1 [C₄H₄N₃]⁺ m/z = 94 M->Frag1 - Br˙ Frag2 [C₃H₃N₂]⁺ m/z = 67 Frag1->Frag2 - HCN

References

Solubility of 5-Bromopyridazin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromopyridazin-4-amine in Organic Solvents for Pharmaceutical Development

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] this compound, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry. However, a comprehensive understanding of its solubility profile in various organic solvents—a prerequisite for efficient process development, formulation, and preclinical screening—is not widely documented. This technical guide provides a foundational framework for researchers, chemists, and formulation scientists. It outlines the theoretical principles governing the solubility of this compound based on its physicochemical properties and presents a robust, step-by-step experimental protocol for its empirical determination using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[2] For an orally administered drug, dissolution is the rate-limiting step for absorption; an API must be in solution to permeate biological membranes and enter systemic circulation.[2][3] Insufficient solubility can lead to a cascade of developmental challenges, including:

  • Low Bioavailability: Poorly soluble compounds often exhibit incomplete and erratic absorption, compromising therapeutic efficacy.[2][4]

  • Formulation Hurdles: Developing stable and effective dosage forms for insoluble compounds is complex and costly.[1][3]

  • Inaccurate Preclinical Data: Compound precipitation in in vitro assays can lead to misleading structure-activity relationship (SAR) data, hindering the drug discovery process.[4][5]

Given that over 40% of new chemical entities are poorly soluble in aqueous media, a thorough characterization of their solubility in both aqueous and organic systems is imperative from the earliest stages of development.[2][4] This guide focuses specifically on this compound, providing the necessary tools to build a comprehensive solubility profile.

Physicochemical Characterization of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound, featuring a polar pyridazine core, a hydrogen-bond-donating amine group, and an electronegative bromine atom, dictates its interactions with various solvents.

PropertyValueSource
Molecular Formula C₄H₄BrN₃[6]
Molecular Weight 174.00 g/mol [6]
Appearance Yellow to brown solid[7]
Predicted Boiling Point 354.9 ± 22.0 °C[7]
Predicted Density 1.844 ± 0.06 g/cm³[7]
Predicted pKa 4.50 ± 0.10[7]

Causality Analysis:

  • Polarity and Hydrogen Bonding: The presence of the amine (-NH₂) group and the nitrogen atoms in the pyridazine ring allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a strong affinity for polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents).

  • pKa: The predicted pKa of 4.50 indicates that this compound is a weak base.[7] Its solubility in aqueous systems will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble protonated salt.

  • Principle of "Like Dissolves Like": Based on its polar and hydrogen-bonding nature, the molecule is expected to exhibit higher solubility in polar solvents (e.g., DMSO, DMF, Methanol) and significantly lower solubility in non-polar solvents (e.g., Hexane, Toluene).[8]

Rationale for Solvent Selection in Experimental Studies

A systematic approach to solvent selection is crucial for building a useful solubility profile. Solvents should be chosen to represent a range of polarities and functionalities commonly used in pharmaceutical development.

Solvent ClassExample SolventsRationale for InclusionPredicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High dipole moments effectively solvate polar molecules. DMSO is a common solvent for initial compound screening.High
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterCapable of hydrogen bonding, which should strongly interact with the amine and pyridazine nitrogens.Moderate to High
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Used in synthesis and purification; data is relevant for process chemistry. DCM has a moderate dipole moment.Low to Very Low
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCommon reaction and extraction solvents with moderate polarity.Low to Moderate

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the industry-standard technique for determining equilibrium solubility.[9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved API.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][12]

  • Disposal: Dispose of waste according to institutional and local regulations.

Materials and Reagents
  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Autosampler vials for analysis

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution for analytical quantification.

  • Calibration Curve: Prepare a series of dilutions from the stock standard to generate a calibration curve using the chosen analytical method (HPLC or UV-Vis). This is essential for accurate concentration measurement.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 2-5 mg of solid.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time. A minimum of 24 hours is recommended to ensure equilibrium is reached, though preliminary tests at different time points (e.g., 24, 48, 72 hours) can confirm this.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into an autosampler vial.[9] This step is critical to remove all undissolved particles.

  • Dilution: Immediately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the calibration curve. This also prevents potential precipitation upon cooling.[9]

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility using the measured concentration, accounting for the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_output Output prep_api 1. Add excess API to vial prep_solvent 2. Add precise volume of solvent prep_api->prep_solvent equil 3. Agitate at constant T (e.g., 24-48h) prep_solvent->equil settle 4. Settle suspension equil->settle filter 5. Filter supernatant (0.22 µm) settle->filter dilute 6. Dilute sample filter->dilute analyze 7. Quantify via HPLC/UV-Vis dilute->analyze result 8. Calculate Solubility (mg/mL) analyze->result

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The empirically determined solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems and provides a valuable reference for future development activities.

Table Template for Experimental Solubility Data of this compound at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Observations
Polar Aprotic DMSO7.2Experimental Valuee.g., Clear solution
DMF6.4Experimental Valuee.g., Clear solution
Acetonitrile5.8Experimental Valuee.g., Hazy
Polar Protic Methanol5.1Experimental Valuee.g., Clear solution
Ethanol4.3Experimental Valuee.g., Undissolved solid
Non-Polar Dichloromethane3.1Experimental Valuee.g., Undissolved solid
Toluene2.4Experimental Valuee.g., Undissolved solid
Hexane0.1Experimental Valuee.g., Undissolved solid

Application of Data:

  • Process Chemistry: Solubility data in solvents like acetonitrile, DCM, and toluene informs choices for reaction conditions and purification strategies (e.g., crystallization).

  • Formulation Science: High solubility in solvents like DMSO or alcohols can guide the development of liquid formulations for preclinical toxicity studies.[13]

  • Crystallization Studies: Understanding the solubility profile is fundamental to designing crystallization processes for API polymorph screening and manufacturing.

Conclusion

While public data on the solubility of this compound is scarce, a robust profile can be generated through systematic and well-designed experimentation. By leveraging an understanding of its physicochemical properties to guide solvent selection and employing the standardized shake-flask protocol detailed herein, researchers can obtain the high-quality data necessary to de-risk and accelerate the drug development process. This guide provides both the theoretical foundation and the practical methodology to empower scientists in this critical characterization step.

References

The Ascendant Therapeutic Potential of Brominated Pyridazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and the Strategic Role of Bromination

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties, including its planarity, hydrogen bonding capabilities, and dipole moment, make it an attractive framework for the design of novel therapeutic agents.[1] The diverse biological activities exhibited by pyridazine derivatives are extensive, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3]

The strategic incorporation of a bromine atom onto the pyridazine ring or its substituents can profoundly influence the compound's biological profile. Bromine, as a halogen, can modulate several key parameters:

  • Lipophilicity: The introduction of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Electronic Effects: Bromine's electron-withdrawing nature can alter the electron density of the pyridazine ring system, thereby influencing its interaction with biological targets.

  • Steric Bulk: The size of the bromine atom can provide crucial steric hindrance or facilitate specific van der Waals interactions within the binding pocket of a target protein, leading to enhanced potency and selectivity.

  • Metabolic Stability: Bromination can block sites of metabolic degradation, prolonging the half-life of the compound.

This technical guide provides an in-depth exploration of the potential biological activities of brominated pyridazines, offering insights into their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activity of Brominated Pyridazines

The proliferation of cancer cells is often driven by aberrant signaling pathways. Several brominated pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting key components of these pathways.

Mechanism of Action: Targeting Kinase Signaling

A prominent mechanism through which brominated pyridazines exert their anticancer effects is the inhibition of protein kinases, particularly those involved in angiogenesis and cell cycle regulation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can effectively starve tumors and impede their growth.[4] Additionally, targeting cyclin-dependent kinases (CDKs) can disrupt the cell cycle, leading to apoptosis of cancer cells.

The brominated pyridazine scaffold can act as a bioisostere for other heterocyclic systems known to bind to the ATP-binding site of kinases. The bromine atom can form specific halogen bonds or hydrophobic interactions within the kinase domain, contributing to high-affinity binding and potent inhibition.

Quantitative Data: In Vitro Anticancer Activity of Brominated Pyridazines

The following table summarizes the in vitro cytotoxic activity of representative brominated pyridazine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Bromo derivative 6eRAW264.7 (Macrophage)Comparable to celecoxib[4]
Bromo-substituted pyridazinoneSW620 (Colon Carcinoma)0.4 - 0.7
Pyridazinone Derivative [I]Macrophage culturesMore effective than [II][5]
4-bromophenyl pyridazinone--[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated pyridazine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Visualization: Experimental Workflow for Anticancer Screening

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Brominated Pyridazines) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition C->D E 5. Formazan Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of brominated pyridazines.

Antimicrobial Activity of Brominated Pyridazines

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated pyridazines have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[8]

Mechanism of Action: Disruption of Essential Bacterial Processes

The precise antimicrobial mechanisms of brominated pyridazines are still under investigation, but they are thought to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The lipophilic nature of these compounds, enhanced by the bromine atom, may facilitate their passage through the bacterial cell wall and membrane. Once inside the cell, they may interact with various targets, including DNA gyrase, an enzyme crucial for bacterial DNA replication.[9]

Quantitative Data: In Vitro Antimicrobial Activity of Brominated Pyridazines

The following table presents the Minimum Inhibitory Concentration (MIC) values for several brominated pyridazine derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference
Brominated dihydroxyacetophenonePseudomonas aeruginosaSignificant activity[10]
2-Bromo-1-{4-[4-bromo-6-(3,4-dichloro-phenyl)-pyridazin-3-ylamino]-phenyl}-ethanoneGram-positive & Gram-negative bacteria, YeastGood activity[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the agent at which no growth is observed.[14][15]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the brominated pyridazine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. A reading aid such as a viewing box can be used.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU.

Visualization: Broth Microdilution Workflow

G cluster_workflow Broth Microdilution for MIC Determination A 1. Serial Dilution of Brominated Pyridazine C 3. Inoculation of 96-well Plate A->C B 2. Preparation of Standardized Inoculum B->C D 4. Incubation (16-20 hours) C->D E 5. Visual Inspection for Turbidity D->E F 6. MIC Determination E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of brominated pyridazines.

Anti-inflammatory Activity of Brominated Pyridazines

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Brominated pyridazines have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Brominated pyridazinone derivatives have been shown to be potent and selective COX-2 inhibitors.[5][16]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity of Brominated Pyridazines

The following table summarizes the COX inhibitory activity and in vivo anti-inflammatory efficacy of selected brominated pyridazine derivatives.

Compound ID/SeriesAssayResultReference
Bromo derivative 6eCOX-2 InhibitionIC50 comparable to celecoxib[4]
4-bromophenyl pyridazinoneIn vivo paw edemaEffective inhibition[5]
Compound 6bCOX-2 InhibitionIC50 = 0.18 µM[16]
Compound 6bIn vivo paw edemaComparable to indomethacin[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[17][18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[19]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the brominated pyridazine compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[20]

  • Measurement of Paw Volume: Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

Visualization: Inflammatory Signaling Pathway

G cluster_pathway COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation BrominatedPyridazine Brominated Pyridazine BrominatedPyridazine->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by brominated pyridazines to reduce inflammation.

Neuroprotective Activity of Brominated Pyridazines

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. There is a growing interest in developing neuroprotective agents that can slow or halt this process. Some pyridazine derivatives have shown potential in this area.[21][22]

Mechanism of Action: Modulation of Glutamate Homeostasis

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity, a process that contributes to neuronal cell death in various neurological disorders. Excitatory Amino Acid Transporters (EAATs), particularly EAAT2, play a crucial role in maintaining glutamate homeostasis by clearing it from the synaptic cleft. Enhancing the function of EAAT2 is a promising strategy for neuroprotection. Certain pyridazine derivatives have been identified as activators of EAAT2 translation, thereby promoting glutamate clearance and protecting neurons from excitotoxicity.[21]

Quantitative Data: Neuroprotective Effects of Brominated Pyridazines

While specific data for brominated pyridazines in neuroprotection assays is still emerging, the broader class of pyridazines has shown significant activity.

Compound ID/SeriesAssayResultReference
Pyridazine derivativesEAAT2 ActivationPotent activators[21]
Pyridazine derivativesOxaliplatin-induced neuropathyCounteracted neuropathy[23]
Experimental Protocol: In Vitro Neuroprotection Assay Using HT22 Cells

The HT22 mouse hippocampal cell line is a valuable in vitro model for studying glutamate-induced oxidative stress and for screening neuroprotective compounds.

Principle: HT22 cells lack ionotropic glutamate receptors, so high concentrations of glutamate induce cell death through a non-excitotoxic mechanism involving the inhibition of the cystine/glutamate antiporter, leading to glutathione depletion and oxidative stress. Neuroprotective compounds can be identified by their ability to prevent this glutamate-induced cell death.[24]

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[25]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the brominated pyridazine compounds for 1-2 hours.

  • Glutamate Challenge: Induce oxidative stress by adding glutamate to the wells to a final concentration of 2-5 mM. Include control wells (untreated cells and cells treated with glutamate only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds relative to the glutamate-treated control.

Visualization: Neuroprotective Mechanism

G cluster_pathway Neuroprotection via EAAT2 Activation Glutamate Excess Synaptic Glutamate Excitotoxicity Excitotoxicity & Neuronal Death Glutamate->Excitotoxicity EAAT2 EAAT2 Transporter Glutamate->EAAT2 Uptake Neuron Neuron Excitotoxicity->Neuron Damages Clearance Glutamate Clearance EAAT2->Clearance Clearance->Neuron Protects BrominatedPyridazine Brominated Pyridazine BrominatedPyridazine->EAAT2 Activates

Caption: Neuroprotective mechanism of brominated pyridazines through the activation of the EAAT2 glutamate transporter.

Conclusion

Brominated pyridazines represent a versatile and promising class of heterocyclic compounds with a wide spectrum of potential biological activities. The strategic incorporation of bromine can significantly enhance their potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, supported by mechanistic insights, quantitative data, and detailed experimental protocols. As research in this area continues, it is anticipated that brominated pyridazines will yield novel and effective therapeutic agents for a range of human diseases. The methodologies and data presented herein are intended to empower researchers and drug development professionals to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Strategic Derivatization of 5-Bromopyridazin-4-amine: A Guide to Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2] Compounds incorporating this nucleus have shown promise as anticancer, anti-inflammatory, and antihypertensive agents, among other therapeutic applications.[2][3][4] 5-Bromopyridazin-4-amine, in particular, represents a highly versatile starting material. The bromine atom at the C5 position serves as a strategic and adaptable chemical handle for introducing molecular diversity through a variety of modern synthetic transformations. This guide provides an in-depth exploration of key synthetic protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with detailed experimental procedures and mechanistic insights to empower drug discovery programs.

Introduction: The Value of the Pyridazine Core

The unique arrangement of two adjacent nitrogen atoms within the six-membered aromatic ring of pyridazine imparts distinct electronic properties. This influences its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets. The 4-amino group on the scaffold is a common feature in many bioactive molecules, while the 5-bromo substituent provides a predictable and reactive site for diversification. The primary strategies for its modification involve leveraging the electrophilic nature of the C-Br bond to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of novel pharmaceutical candidates.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures.[5] Its operational simplicity, mild reaction conditions, and tolerance of a vast array of functional groups have cemented its role in modern organic synthesis.[6][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established sequence involving a palladium catalyst.[5] It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The subsequent and critical step is transmetalation, where an organic ligand is transferred from an organoboron species (e.g., a boronic acid) to the Pd(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high efficiency and yield.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) + Solvent (e.g., Dioxane/H₂O) start->reagents Combine in flask heat Inert Atmosphere (Ar/N₂) Heat (e.g., 85-95 °C) Stir (12-18 h) reagents->heat Degas & Heat workup Cool to RT Dilute with EtOAc Wash with H₂O/Brine heat->workup Reaction Complete purify Dry (Na₂SO₄/MgSO₄) Concentrate Column Chromatography workup->purify product 5-Aryl-pyridazin-4-amine Derivative purify->product

Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Synthesis of 5-(4-methoxyphenyl)pyridazin-4-amine

This protocol provides a representative procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 eq.)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90 °C using a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Suzuki Coupling Conditions

The following table summarizes typical conditions for the Suzuki coupling with various arylboronic acids. Yields are representative and may vary.

Arylboronic Acid PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Dioxane/H₂O901685
4-Tolylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3.0)DME851291
3-Pyridinylboronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2.5)Toluene1001878
2-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3.0)DME851288[7]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C-N bonds.[9][10] This reaction is indispensable in drug discovery, as the N-aryl moiety is a common structural motif in a vast number of pharmaceuticals.[11]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination operates via a palladium-based catalytic cycle.[9] The cycle starts with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine nucleophile. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forges the C-N bond, releases the arylamine product, and regenerates the Pd(0) catalyst.[11] The choice of a sterically hindered phosphine ligand is critical to promote the reductive elimination step and prevent undesired side reactions.[10]

BHW_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start This compound + Amine (Primary/Secondary) reagents Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOt-Bu) + Solvent (e.g., Toluene) start->reagents Combine in flask heat Inert Atmosphere (Ar/N₂) Heat (e.g., 100 °C) Stir (8-24 h) reagents->heat Degas & Heat workup Cool to RT Filter through Celite Concentrate heat->workup Reaction Complete purify Purify by Column Chromatography workup->purify product N-Substituted-pyridazin-4-amine Derivative purify->product

Caption: General workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of N-benzylpyridazin-4-amine

This protocol outlines a general procedure for the C-N coupling of this compound with a primary amine. Note that the bromine is displaced, not the existing amino group. For derivatizing the existing 4-amino group, one would start with 4,5-dibromopyridazine. This protocol details the reaction at the C5-Br position.

Materials:

  • This compound (1.0 eq.)

  • Benzylamine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq., 2 mol%)

  • Xantphos (0.08 eq., 8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Toluene (anhydrous, degassed)

  • Schlenk flask

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add this compound.

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene via syringe, followed by the addition of benzylamine.

  • Reaction: Stir the reaction mixture at room temperature for several minutes, then heat to 100 °C using a preheated oil bath. Monitor the reaction's completion by LC-MS (typically 8-24 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography to obtain the pure N-substituted product.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table provides representative conditions for coupling with various amines.

Amine NucleophilePd Precatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Approx. Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene10088
MorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11092
BenzamidePd(OAc)₂ (3)JohnPhos (6)Cs₂CO₃ (2.5)Toluene11075
BenzylaminePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene10085

Nucleophilic Aromatic Substitution (S_N_Ar)

While palladium catalysis is often preferred, Nucleophilic Aromatic Substitution (S_N_Ar) offers a catalyst-free alternative for functionalizing electron-deficient aromatic systems.[12][13] The pyridazine ring is inherently electron-deficient due to the electronegativity of the nitrogen atoms, which can activate adjacent positions for nucleophilic attack.

Mechanistic Rationale

The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.[14] A strong nucleophile attacks the carbon atom bearing the leaving group (bromide), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14] The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing nitrogen atoms of the pyridazine ring.[15] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substituted product. These reactions often require elevated temperatures to overcome the initial energy barrier of disrupting aromaticity.[12]

Caption: The addition-elimination mechanism of S_N_Ar.
Protocol: Synthesis of 5-(Pyrrolidin-1-yl)pyridazin-4-amine

Materials:

  • This compound (1.0 eq.)

  • Pyrrolidine (10 eq.)

  • 1-Methyl-2-pyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO)

  • Microwave synthesizer or sealed reaction vessel

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine this compound and a large excess of pyrrolidine. Add NMP as the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to 180 °C for 30-60 minutes in a microwave synthesizer. Alternatively, heat in a sealed tube in a conventional oil bath at a similar temperature for several hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery. The strategic application of modern synthetic methods, particularly palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, allows for the efficient and predictable introduction of a wide range of substituents at the C5 position. By understanding the mechanistic principles behind these transformations, researchers can rationally design and execute synthetic routes to novel pyridazine derivatives with tailored pharmacological profiles, accelerating the journey from lead identification to clinical development.

References

Application Notes & Protocols: 5-Bromopyridazin-4-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromopyridazin-4-amine, a heterocyclic building block of significant value in modern medicinal chemistry. We detail its chemical properties, reactivity, and strategic applications in the synthesis of complex, biologically active molecules. The document offers field-proven, step-by-step protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are supplemented with quantitative data, mechanistic diagrams, and insights into the rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile scaffold in their discovery programs.

Introduction: The Strategic Importance of the Pyridazine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents. The pyridazine ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore found in a variety of bioactive compounds. This compound (MW: 174.00 g/mol , Formula: C₄H₄BrN₃) has emerged as a particularly strategic building block due to its unique trifunctional nature.[1]

The molecule features:

  • A pyridazine core , which imparts specific electronic and solubility properties and can engage in various non-covalent interactions with biological targets.

  • An amino group at the C4 position , which serves as a critical hydrogen bond donor, often crucial for anchoring the molecule in the active site of target proteins like kinases.

  • A bromine atom at the C5 position , which acts as a versatile synthetic handle for introducing molecular diversity through a range of palladium-catalyzed cross-coupling reactions.[2]

This combination allows for the systematic construction of compound libraries with tailored pharmacodynamic and pharmacokinetic profiles, making it an invaluable tool in hit-to-lead and lead optimization campaigns. It has been utilized as a reactant in the preparation of glucocorticoid receptor agonists and serves as a precursor for a wide array of substituted aminopyridazines.[3][4]

Core Reactivity and Synthetic Strategy

The primary synthetic utility of this compound stems from the reactivity of its C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[5][6] The two most pivotal transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_suzuki C-C Bond Formation cluster_buchwald C-N Bond Formation start This compound (Core Building Block) suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst, Base, Ligand product_suzuki 5-Aryl/Heteroaryl-pyridazin-4-amine (e.g., Kinase Inhibitors) suzuki->product_suzuki Product boronic Ar-B(OH)₂ boronic->suzuki Reactant product_buchwald N-Substituted-5-(pyridazin-4-amine) Derivatives buchwald->product_buchwald Product amine R¹R²NH amine->buchwald Reactant

Caption: General synthetic pathways using this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyridazine ring.[5] This is particularly valuable in kinase inhibitor design, where these appended groups can probe deep into the ATP-binding pocket to enhance potency and selectivity.[7][8]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add arx R-Br (this compound) arx->oxidative_add pd_complex R-Pd(II)L₂-Br oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic Ar-B(OH)₂ boronic->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_aryl_complex R-Pd(II)L₂-Ar transmetalation->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R-Ar (Coupled Product) reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki coupling of bromo-aminopyridine analogs with various arylboronic acids, providing a strong indication of expected outcomes.[5][9]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901685-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3)K₂CO₃ (2.0)Isopropanol/H₂O85-901080-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901688-96
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)901275-85

Data is compiled from representative literature procedures for structurally similar substrates. Yields are isolated yields and may vary.[5][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized framework for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane and Degassed Deionized Water

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[10]

  • Reaction: Heat the reaction mixture to 90 °C using a preheated oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up: Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-pyridazin-4-amine product.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines.[11][12] This reaction is indispensable for exploring structure-activity relationships by modifying substituents that may interact with solvent-exposed regions of a protein target or fine-tune the physicochemical properties of the molecule.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add arx R-Br (this compound) arx->oxidative_add pd_complex R-Pd(II)L₂-Br oxidative_add->pd_complex deprotonation Deprotonation pd_complex->deprotonation amine R'₂NH amine->deprotonation base Base (e.g., NaOᵗBu) base->deprotonation pd_amido_complex R-Pd(II)L₂(NR'₂) deprotonation->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R-NR'₂ (Coupled Product) reductive_elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex. Finally, reductive elimination yields the desired N-arylated product and regenerates the active Pd(0) catalyst.[11][12]

Data Presentation: Buchwald-Hartwig Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromo-heterocycles. The choice of ligand is critical and often depends on the specific amine coupling partner.

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOᵗBu (1.4)Toluene1001885-95
2AnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (1.5)Dioxane1102470-85
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOᵗBu (1.4)Toluene1001880-92
4DimethylaminePd(OAc)₂ (2)dppp (4)NaOᵗBu (1.4)Toluene1101275-88

Data is compiled from representative literature procedures. Yields are isolated yields and may vary. dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, dppp = 1,3-Bis(diphenylphosphino)propane.[11][12]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOᵗBu), this compound, and the amine coupling partner.[11] If the amine is a liquid, it can be added via syringe after the solvent.

  • Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL per 1 mmol of aryl bromide) via syringe.[11]

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat to the desired temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[12]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its capacity to undergo efficient and predictable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a robust platform for generating diverse libraries of novel compounds. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of molecules derived from this promising scaffold, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aminopyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The specific isomer, 5-Bromopyridazin-4-amine, represents a particularly valuable and versatile building block for drug discovery and development. Its structure offers a unique combination of features: an electron-deficient pyridazine ring, a nucleophilic amino group, and a bromine atom strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and modular construction of complex molecular architectures, enabling extensive Structure-Activity Relationship (SAR) studies.

The amino group at the C4 position can act as a key hydrogen bond donor/acceptor, interacting with biological targets, while the C5 position, functionalized via the bromo handle, allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and representative protocols for the most pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this key intermediate.

PART I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1] For this compound, this reaction provides a direct route to 5-aryl- or 5-heteroarylpyridazin-4-amines, which are key structures in the development of kinase inhibitors and other targeted therapeutics.

Mechanistic Considerations & Causality

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence involving a palladium catalyst.[2]

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of this compound. This is often the rate-limiting step. The electron-deficient nature of the pyridazine ring can facilitate this step.

  • Transmetalation: The organoboron species (R-B(OR)₂) coordinates to the Pd(II) complex. In the presence of a base, a boronate complex is formed, which then transfers its organic group (R) to the palladium center, displacing the halide. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is critical to facilitate this step without promoting unwanted side reactions like boronic acid decomposition.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

The primary amino group on the pyridazine ring can potentially coordinate to the palladium center, which may influence the catalytic activity. The choice of a suitable phosphine ligand is crucial to stabilize the palladium catalyst, promote the desired reaction steps, and prevent catalyst deactivation.[2]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)L₂-Br (Ar = Pyridazinyl) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Complex Ar-Pd(II)L₂-R' Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Boronic R'-B(OH)₂ + Base Boronic->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is adapted from established methodologies for structurally similar amino-bromo-heterocycles.[3][4]

Materials:

ReagentCAS No.M.W.Stoichiometry
This compound55928-90-0174.001.0 equiv
Arylboronic AcidVariesVaries1.2 equiv
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.05 equiv
Potassium Phosphate (K₃PO₄)7778-53-2212.272.5 equiv
1,4-Dioxane123-91-188.11~0.1 M
Deionized Water7732-18-518.02~20% v/v

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 174 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol, 531 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 5-arylpyridazin-4-amine.

PART II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[5][6] For this compound, this reaction is not about functionalizing the existing amino group, but rather coupling the C5-Br bond with a different primary or secondary amine. This allows for the synthesis of 5-aminopyridazin-4-amine derivatives, which are otherwise difficult to access. This is a powerful strategy for building molecules with multiple, differentiated amine functionalities.

Mechanistic Considerations & Causality

The Buchwald-Hartwig catalytic cycle shares similarities with other cross-coupling reactions but is distinct in its C-N bond-forming step.[5][7]

  • Oxidative Addition: A Pd(0) complex adds to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid side reactions with the substrate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, releasing the N-substituted product and regenerating the Pd(0) catalyst.

Key Insight: The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are often required.[7][8] These ligands stabilize the Pd(0) state, promote the oxidative addition, and, most importantly, facilitate the difficult C-N reductive elimination step, which is often the turnover-limiting step.[7]

Diagram: Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow Setup 1. Reaction Setup - Add Substrate, Amine, Base, Pd Precatalyst, Ligand - Establish Inert Atmosphere (Ar/N₂) Solvent 2. Solvent Addition - Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Setup->Solvent Reaction 3. Reaction - Heat to 80-110 °C - Monitor by TLC / LC-MS Solvent->Reaction Workup 4. Work-up - Cool to RT - Dilute with Organic Solvent - Aqueous Wash Reaction->Workup Purify 5. Purification - Dry & Concentrate - Column Chromatography Workup->Purify Characterize 6. Characterization - NMR, MS Purify->Characterize

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination with Secondary Amines

This protocol is based on general procedures for the amination of related bromo-heterocycles.[9][10]

Materials:

ReagentCAS No.M.W.Stoichiometry
This compound55928-90-0174.001.0 equiv
Secondary Amine (e.g., Morpholine)110-91-887.121.2 equiv
Pd₂(dba)₃51364-51-3915.720.02 equiv
Xantphos161265-03-8578.680.08 equiv
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.4 equiv
Toluene, Anhydrous108-88-392.14~0.1 M

Procedure:

  • Reaction Setup (Glovebox): Inside a glovebox, add this compound (1.0 mmol, 174 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.08 mmol, 46.3 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene (10 mL) via syringe, followed by the secondary amine (1.2 mmol).

  • Inert Atmosphere: Seal the tube and ensure it remains under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion (typically 16-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (40 mL) and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 5-(substituted-amino)pyridazin-4-amine.

PART III: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[11][12] This reaction is exceptionally useful for introducing linear alkynyl fragments into the pyridazine core, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as rigid linkers in drug design.

Mechanistic Considerations & Causality

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[13]

  • Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base (e.g., Et₃N, DIPA) to form a highly reactive copper(I) acetylide intermediate. The amine base is critical as it both deprotonates the alkyne and serves as a ligand for the copper.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. This is a rapid step.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to form the final product and regenerate the Pd(0) catalyst.

Key Insight: While the copper co-catalyst is traditional and highly effective, its presence can sometimes lead to the homocoupling of the alkyne (Glaser coupling). In modern variations, copper-free Sonogashira couplings have been developed, although these often require specific ligands and conditions to proceed efficiently.[3] The amine base is not just a proton scavenger; it is integral to the catalytic cycle.[11]

Representative Protocol: Sonogashira Coupling with Terminal Alkynes

This protocol is adapted from established procedures for the Sonogashira coupling of other bromopyrimidines and bromopyridines.[13]

Materials:

ReagentCAS No.M.W.Stoichiometry
This compound55928-90-0174.001.0 equiv
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.2 equiv
PdCl₂(PPh₃)₂13965-03-2701.900.03 equiv
Copper(I) Iodide (CuI)7681-65-4190.450.05 equiv
Triethylamine (Et₃N)121-44-8101.192.0 equiv
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09~0.2 M

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 174 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and Copper(I) Iodide (0.05 mmol, 9.5 mg).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe. Stir for 5 minutes. Then, add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 20 mL) to remove the copper salts, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-alkynylpyridazin-4-amine.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound are robust and versatile transformations that unlock access to a vast chemical space of high-value substituted aminopyridazines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and scalable methods for the formation of C-C and C-N bonds at the C5 position. The protocols detailed herein, adapted from proven methodologies on related scaffolds, offer a solid foundation for researchers to explore the full synthetic potential of this important building block in the pursuit of novel therapeutics and advanced materials. Further optimization of ligands and reaction conditions, particularly exploring milder, room-temperature protocols, will continue to enhance the utility of these powerful synthetic tools.

References

Application Notes and Protocols for the Use of 5-Bromopyridazin-4-amine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. Small molecule kinase inhibitors have revolutionized treatment paradigms, and at the heart of many of these successful therapeutics lies a "privileged scaffold" – a core molecular framework that demonstrates a high propensity for binding to specific biological targets. The pyridazine ring system is one such scaffold that has garnered significant attention from medicinal chemists.[1] Its unique electronic properties, conferred by the adjacent nitrogen atoms, and its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases make it an invaluable starting point for the design of potent and selective inhibitors.[2]

This guide provides a detailed technical overview and actionable protocols for the utilization of 5-Bromopyridazin-4-amine , a versatile and strategically functionalized building block, in the rational design and synthesis of novel kinase inhibitors. We will delve into the synthetic methodologies for elaborating this core, the bioanalytical techniques for assessing inhibitor potency and selectivity, and the structure-activity relationships (SAR) that drive the optimization process for key kinase targets.

Chemical Properties and Synthetic Versatility of this compound

This compound is a yellow to brown solid with a molecular weight of 174.00 g/mol .[3] Its strategic arrangement of functional groups – a nucleophilic amine and a synthetically versatile bromine atom – on the pyridazine core makes it an ideal starting material for library synthesis and lead optimization. The 4-amino group can act as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site, a key determinant of binding affinity. The 5-bromo substituent serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a diverse array of aryl, heteroaryl, and amino moieties. This enables a systematic exploration of the chemical space around the pyridazine core to optimize interactions with the target kinase.

PropertyValueReference
Molecular FormulaC₄H₄BrN₃[3]
Molecular Weight174.00 g/mol [3]
AppearanceYellow to brown solid[4]
Storage2–8 °C under inert gas[4]

Synthetic Protocols for the Elaboration of the this compound Scaffold

The true utility of this compound lies in its capacity to be readily diversified through robust and high-yielding chemical transformations. The following protocols detail two of the most powerful and widely used cross-coupling reactions in medicinal chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halide and an organoboron compound. In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl or heteroaryl groups that can occupy hydrophobic pockets or form additional interactions within the kinase active site.

Objective: To synthesize a 5-arylpyridazin-4-amine derivative from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand) (2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄]) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C) under the inert atmosphere. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-arylpyridazin-4-amine.

Suzuki_Workflow Start Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert_Atmosphere->Add_Solvent Heat Heat to Reflux (80-100 °C or Microwave) Add_Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc, Water, Brine) Monitor->Workup Purify Purify (Column Chromatography) Workup->Purify Product 5-Arylpyridazin-4-amine Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a common linkage in kinase inhibitors. This reaction allows for the coupling of the 5-bromo position of the pyridazine core with a wide range of primary and secondary amines, introducing functionalities that can modulate solubility, cell permeability, and target engagement.

Objective: To synthesize a 5-(amino)pyridazin-4-amine derivative from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (4 mol%)

  • Base (e.g., Sodium tert-butoxide [NaOt-Bu] or Cesium carbonate [Cs₂CO₃]) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the base (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow Setup Combine Catalyst and Ligand in Schlenk Flask Inert Establish Inert Atmosphere (3x Evacuate/Backfill) Setup->Inert Reagents Add Base, this compound, and Amine Inert->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat to 80-110 °C and Monitor Solvent->Reaction Filtration Cool and Filter through Celite® Reaction->Filtration Extraction Aqueous Workup and Extraction Filtration->Extraction Purification Purify via Column Chromatography Extraction->Purification Final_Product 5-(Amino)pyridazin-4-amine Product Purification->Final_Product

Caption: Workflow for Buchwald-Hartwig Amination.

Biological Evaluation of Pyridazine-Based Kinase Inhibitors

Once a library of 5-substituted pyridazin-4-amine derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered screening approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust and sensitive method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Objective: To determine the IC₅₀ value of a synthesized pyridazine derivative against a target kinase (e.g., ALK, TYK2, PIM-1).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Plot the percentage of kinase inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 4: Cell-Based Assay for Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a widely used method to evaluate the cytotoxic or cytostatic effects of potential anticancer agents.

Objective: To determine the effect of a synthesized pyridazine derivative on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 for ALK inhibitors)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Screening_Cascade cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization Synthesis Synthesis of 5-Substituted Pyridazin-4-amine Derivatives Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Synthesis->Biochemical_Assay IC50_Determination Determine IC₅₀ for Target Kinase(s) Biochemical_Assay->IC50_Determination Cell_Proliferation Antiproliferative Assay (e.g., MTT) IC50_Determination->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Phospho-STAT3 Western Blot) IC50_Determination->Target_Engagement SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Proliferation->SAR_Analysis Target_Engagement->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op Lead_Op->Synthesis Iterative Design

Caption: A typical screening cascade for kinase inhibitor development.

Key Kinase Targets and Structure-Activity Relationship (SAR) Insights

The pyridazine scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer and inflammatory diseases. The following sections highlight key targets and provide insights into the SAR that can be explored starting from this compound.

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2][5] Second-generation ALK inhibitors have been developed to overcome resistance to earlier drugs.[2][6]

SAR Insights:

  • Hinge Binding: The 4-aminopyridazine core can mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: The 5-position, where modifications are introduced via Suzuki or Buchwald-Hartwig reactions, extends into a hydrophobic pocket. Introduction of substituted aryl or heteroaryl groups can significantly enhance potency. For example, replacing a phenyl ring with a 2,4-difluorophenyl group has been shown to increase ALK inhibitory activity.[7]

  • Solvent-Exposed Region: Further derivatization of the substituent at the 5-position can extend into the solvent-exposed region, providing opportunities to improve physicochemical properties such as solubility and metabolic stability.

Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways, particularly those involving IL-12, IL-23, and type I interferons.[8][9] Dysregulation of TYK2 signaling is strongly associated with a range of autoimmune and inflammatory diseases, making it a highly attractive therapeutic target.[8][10]

SAR Insights:

  • Allosteric Inhibition: Some of the most successful TYK2 inhibitors, such as deucravacitinib, are allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding (JH1) domain.[1][8] This provides a path to achieving high selectivity over other JAK family members.

  • Scaffold Hopping: The pyridazine core can serve as a scaffold for designing novel TYK2 inhibitors. By using the 5-bromo position to introduce moieties that can interact with the hydrophobic pocket of the JH2 domain, it is possible to develop potent and selective allosteric inhibitors.[1]

  • Amide Linkers: The introduction of carboxamide functionalities on the pyridazine ring has been a successful strategy in developing potent TYK2 inhibitors.[1][11]

TYK2_Signaling Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK2 Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates Inhibitor Pyridazine-based TYK2 Inhibitor Inhibitor->TYK2 inhibits

Caption: Simplified TYK2 signaling pathway and point of inhibition.

PIM Kinases

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes that play critical roles in cell cycle progression, survival, and apoptosis.[12] They are overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[4][12]

SAR Insights:

  • ATP-Competitive Inhibition: Many PIM kinase inhibitors are ATP-competitive. The imidazo[1,2-b]pyridazine scaffold, a close relative of pyridazine, has been shown to yield potent PIM-1/2 inhibitors.[4]

  • Hydrophobic Interactions: The development of potent PIM inhibitors often involves the exploration of hydrophobic interactions within the active site. The 5-position of the pyridazine core is an ideal location to introduce substituents that can engage with these pockets.

  • Cellular Potency: A key challenge in developing PIM inhibitors is translating potent biochemical activity into cellular efficacy. Optimization of the substituents on the pyridazine core is crucial for improving cell permeability and achieving potent inhibition of downstream signaling pathways in cellular assays.[4]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. Its strategic functionalization allows for the efficient exploration of structure-activity relationships through well-established synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and SAR insights provided in this guide offer a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate novel kinase inhibitors based on the privileged pyridazine scaffold. The iterative process of chemical synthesis guided by robust biological evaluation is paramount to the successful development of next-generation targeted therapeutics.

References

Application Notes and Protocols for the N-Alkylation of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyridazinamines in Drug Discovery

N-alkylated heteroaromatic amines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The pyridazine nucleus, in particular, is a key component in a variety of therapeutics due to its ability to engage in hydrogen bonding and other crucial molecular interactions. The N-alkylation of substituted pyridazinamines, such as 5-Bromopyridazin-4-amine, provides a direct route to novel chemical entities with modulated potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide to the N-alkylation of this compound, detailing the underlying chemical principles, a robust experimental protocol, and critical considerations for success.

Core Principles: Mechanistic Insights into N-Alkylation of Heteroaromatic Amines

The N-alkylation of an amine is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of an alkylating agent.[1] For heteroaromatic amines like this compound, the reaction is often complicated by the potential for multiple alkylation events, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[1][2] The increased nucleophilicity of the newly formed secondary amine compared to the starting primary amine often drives this overalkylation.[2]

To achieve selective mono-N-alkylation, several strategies can be employed. One common approach is the use of a large excess of the starting amine to increase the probability of the alkylating agent reacting with the primary amine.[2] Another effective method involves the careful selection of reaction conditions, including the base, solvent, and temperature, to modulate the reactivity of the amine and the alkylating agent.[3] Catalytic methods, employing transition metals like ruthenium or cobalt, have also emerged as powerful tools for the selective N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" pathway.[4][5][6]

Regioselectivity is another critical consideration in the alkylation of pyridazinamines. The pyridazine ring contains two nitrogen atoms, and the exocyclic amine also presents a site for alkylation. However, the amino group is generally more nucleophilic and will be the primary site of alkylation under typical conditions.

Experimental Protocol: A General Procedure for the N-Alkylation of this compound

This protocol describes a representative procedure for the mono-N-alkylation of this compound using an alkyl halide as the alkylating agent.

Materials:

  • This compound (Purity ≥97%)[7]

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 - 1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions:

  • This compound and its derivatives should be handled with care. While specific toxicity data for this compound is limited, related aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Alkyl halides are often toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • DMF is a reproductive toxin and should be handled with caution.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) to the suspension. Stir the mixture at room temperature for 15-30 minutes. The use of a strong, non-nucleophilic base is crucial to deprotonate the amine, thereby increasing its nucleophilicity.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture at room temperature. A slight excess of the alkylating agent can be used to ensure complete consumption of the starting amine, but a large excess should be avoided to minimize dialkylation.[3]

  • Reaction Monitoring: The reaction mixture is then heated to an appropriate temperature (typically between 50-80 °C) and monitored by Thin Layer Chromatography (TLC). The progress of the reaction can be visualized by comparing the spots of the starting material and the product.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove the inorganic salts and residual solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated this compound.[10]

Data Summary: Key Reaction Parameters

The choice of base and solvent can significantly influence the outcome of the N-alkylation reaction. The following table provides a summary of commonly used conditions for the N-alkylation of heteroaromatic amines.

Alkylating AgentBaseSolventTemperature (°C)Typical YieldsReference
Alkyl HalideK₂CO₃, Cs₂CO₃DMF, CH₃CN25 - 80Good to Excellent[3][11]
AlcoholKOt-BuToluene110Good[5]
AlcoholCo(II) complexToluene120Good to Excellent[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + Alkyl Halide reagents Base (K2CO3/Cs2CO3) Solvent (DMF/CH3CN) start->reagents 1. Add reaction_conditions Heating (50-80 °C) Inert Atmosphere reagents->reaction_conditions 2. Heat quench Quench with Water reaction_conditions->quench extraction Extract with EtOAc quench->extraction wash Wash with Water & Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Purified N-alkylated Product chromatography->product

Caption: General workflow for the N-alkylation of this compound.

Conclusion and Future Perspectives

The N-alkylation of this compound is a fundamental transformation for the generation of novel molecular entities for drug discovery. The protocol outlined in this document provides a robust starting point for researchers. Further optimization of reaction conditions, including the exploration of catalytic methods and alternative alkylating agents, can lead to more efficient and environmentally benign syntheses.[12][13] The development of methods for selective dialkylation or the introduction of more complex alkyl groups will continue to be an active area of research, expanding the chemical space accessible from this versatile building block.

References

Application Notes and Protocols for the Suzuki Coupling of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable building block in the design of novel therapeutics. The functionalization of the pyridazine core is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyridazine ring.[1][2] This document provides a detailed guide to the Suzuki coupling of 5-Bromopyridazin-4-amine, a key intermediate for the synthesis of complex molecules in drug discovery programs.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step. The electron-deficient nature of the pyridazine ring generally facilitates this step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the free amine group on the pyridazine ring can potentially complicate the reaction by coordinating to the palladium catalyst and inhibiting its activity. Therefore, the choice of catalyst, ligands, and base is critical to achieving high yields.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Arylboronic Acid - Base - Catalyst Solvent Prepare Solvent System (e.g., Dioxane/Water) Reagents->Solvent Degas Degas Solvent Solvent->Degas Setup Assemble Reaction under Inert Atmosphere (Ar/N2) Degas->Setup Heating Heat to Reaction Temperature (e.g., 90°C) Setup->Heating Stirring Stir for 12-24h Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolate Pure Product

Caption: A generalized workflow for the Suzuki coupling of this compound.

Optimized Reaction Conditions: A Comparative Overview

The choice of catalyst, base, and solvent system is critical for the successful Suzuki coupling of this compound. Below is a table summarizing recommended conditions based on protocols for structurally similar aminopyridazines and other nitrogen-containing heterocycles.[1][3][4]

ParameterCondition ACondition BRationale & Expert Insights
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ is a versatile and commonly used catalyst. Pd(dppf)Cl₂ can be more effective for challenging substrates due to the bidentate dppf ligand which enhances catalyst stability and activity.[5]
Base K₃PO₄ (2.5 equiv)K₂CO₃ (3.0 equiv)K₃PO₄ is a strong base that is often effective in Suzuki couplings of heteroaromatic halides. K₂CO₃ is a milder and more economical choice that can also provide excellent results.
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (4:1)A mixture of a polar aprotic solvent and water is crucial for dissolving both the organic and inorganic reagents. Dioxane and DME are both excellent choices.
Temperature 90 °C85 °CElevated temperatures are typically required to drive the reaction to completion. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid used.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv) to the flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent mixture should be degassed prior to use by bubbling with inert gas for at least 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylpyridazin-4-amine.

The Catalytic Cycle: A Closer Look

The efficiency of the Suzuki coupling is dictated by the smooth progression of the catalytic cycle. The diagram below details the key transformations of the palladium catalyst.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_complex R-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-B(OH)2 (Base) PdII_R_R R-Pd(II)L2-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading or switching to a more active catalyst system (e.g., one with a Buchwald ligand). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The primary side reaction to consider is protodeboronation of the boronic acid. This can be minimized by ensuring the reaction is sufficiently heated and that an appropriate base is used.

  • Purification Challenges: The polarity of the aminopyridazine products may necessitate the use of a more polar eluent system during column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 5-arylpyridazin-4-amines. By carefully selecting the catalyst, base, and solvent system, and by adhering to a rigorous experimental protocol, researchers can efficiently generate novel molecular entities for drug discovery and development.

References

Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridazines

Substituted pyridazine scaffolds are privileged structures in medicinal chemistry and drug development, frequently appearing in compounds targeting a wide array of biological pathways. The ability to forge carbon-nitrogen (C–N) bonds to these heteroaromatic cores is paramount for library synthesis and lead optimization. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these C(sp²)–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 5-Bromopyridazin-4-amine. We will delve into the mechanistic underpinnings, the rationale behind the selection of critical reaction parameters, and field-proven strategies for overcoming the unique challenges posed by nitrogen-rich heteroaromatic substrates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that seamlessly couples an aryl halide with an amine.[1] The generally accepted mechanism involves three primary stages:

  • Oxidative Addition : The active L-Pd(0) catalyst (where L is a phosphine ligand) inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[3]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination : The final C–N bond is formed as the desired N-substituted aminopyridazine product is expelled from the palladium center, regenerating the active L-Pd(0) catalyst to continue the cycle.[5]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - H-Base+Br-) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination after_re start start->pd0 Catalyst Regeneration

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Navigating the Challenges: Amination of Pyridazine Scaffolds

While powerful, the Buchwald-Hartwig amination of heteroaryl halides like this compound presents a specific challenge. Nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and inhibiting or deactivating the catalyst.[6] This unproductive binding competes with the desired catalytic cycle, often leading to low yields or stalled reactions.

The key to success lies in the judicious choice of a supporting ligand for the palladium. The ligand must be sufficiently bulky and electron-rich to:

  • Sterically Shield the Palladium Center : A bulky ligand physically hinders the pyridazine nitrogens from accessing and deactivating the metal.

  • Promote Reductive Elimination : Electron-donating ligands make the palladium center more electron-rich, which accelerates the final, product-forming reductive elimination step—often the most challenging step for electron-deficient heteroaryl substrates.[7]

Critical Parameter Selection Guide

The success of this transformation is contingent on the careful selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent.

ComponentRecommended Choice(s)Role & Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, commercially available Pd(0) and Pd(II) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) state. Modern, air-stable "G" (generation) precatalysts can also be used for improved reliability.[8][9]
Ligand XPhos , BrettPhos, XantphosThis is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands are required. XPhos is an excellent starting point due to its steric bulk and electron-donating properties, which accelerate oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridazine.[1][10][11]
Base NaOt-Bu , KOt-Bu, LHMDSA strong, non-nucleophilic base is essential to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the key palladium-amido intermediate.[12][13] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require higher temperatures.[5][14]
Solvent Toluene , 1,4-Dioxane, THFThe solvent must be anhydrous and deoxygenated to prevent catalyst decomposition. Toluene is often preferred for its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve the organometallic intermediates effectively.[15][16]

Experimental Protocol: Synthesis of an N-Aryl-5-aminopyridazin-4-amine

This protocol describes a general procedure for the coupling of this compound with a representative amine nucleophile (e.g., morpholine).

Materials & Equipment:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions:

  • Perform the reaction under an inert atmosphere.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled in a glovebox or under a positive pressure of inert gas.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

G Experimental Workflow A Setup & Inerting B Add Solids: - this compound - Pd(OAc)₂ / XPhos - NaOtBu A->B C Add Liquids: - Anhydrous Toluene - Amine Nucleophile B->C D Reaction (Heat to 100-110 °C) C->D E Monitoring (TLC / LC-MS) D->E E->D Reaction Incomplete F Workup: - Cool to RT - Dilute & Filter (Celite) - Aqueous Wash E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Isolation & Characterization G->H

Figure 2: General experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.5 equiv).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Reagent Addition : Under a positive pressure of inert gas, add the this compound (1.0 equiv).

  • Solvent and Nucleophile Addition : Add anhydrous, degassed toluene via syringe, followed by the amine nucleophile (1.2 equiv).

  • Reaction : Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Rinse the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Catalyst inhibition by substrate.[6]1. Ensure all reagents and solvents are anhydrous and the system is rigorously inert. Use fresh catalyst/ligand.2. Switch to a stronger base (e.g., LHMDS) or increase reaction temperature.3. Increase ligand loading (e.g., Pd:L ratio of 1:2.2). Screen a different bulky ligand like BrettPhos.
Formation of Hydrodehalogenated Side Product Presence of water, which can protonate the aryl-palladium intermediate before the amine couples.Rigorously dry all reagents and solvents. Ensure the inert gas stream is dry.
Dark Black/Precipitated Catalyst Catalyst decomposition ("palladium black").Check for impurities in starting materials. Ensure efficient stirring. Lowering the reaction temperature slightly may improve catalyst stability over longer reaction times.
Complex Mixture of Products Side reactions due to high temperature or incorrect base.Screen a weaker base (K₃PO₄, Cs₂CO₃) at a slightly higher temperature.[14] Reduce the reaction temperature and extend the reaction time.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for accessing valuable aminopyridazine derivatives. Success hinges on mitigating the inherent challenge of catalyst inhibition by the heteroaromatic substrate. By employing bulky, electron-rich biaryl phosphine ligands like XPhos under strictly anhydrous and inert conditions, researchers can reliably achieve high yields of the desired C–N coupled products. The protocol and insights provided herein serve as a robust starting point for professionals in drug discovery and chemical research to expand their chemical space and accelerate their development programs.

References

Synthesis of Novel Fluorophores: An Application Note on the Use of 5-Bromopyridazin-4-amine as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Fluorophore Design

In the landscape of fluorescent probe development, the search for novel heterocyclic scaffolds that offer tunable photophysical properties, robust chemical stability, and synthetic accessibility is a constant endeavor. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged core structure in medicinal chemistry and, increasingly, in materials science.[1] Its inherent electron-deficient nature, arising from the electronegativity of the nitrogen atoms, makes it an excellent acceptor unit in donor-acceptor (D-A) type fluorophores. This electronic characteristic, coupled with the potential for strategic functionalization, allows for the rational design of probes with tailored absorption and emission profiles, including those exhibiting intramolecular charge transfer (ICT), a phenomenon crucial for environmentally sensitive probes.[2][3]

This application note provides a comprehensive guide to the synthesis of novel fluorescent probes utilizing 5-Bromopyridazin-4-amine as a key starting material. We will delve into the synthetic strategy, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction, and provide a detailed, field-proven protocol. Furthermore, we will discuss the expected photophysical properties of the resulting pyridazine-based fluorophores and their potential applications in biomedical research and drug discovery.

Scientific Rationale: Leveraging the Pyridazine Scaffold

The choice of this compound as a foundational building block is predicated on several key advantages:

  • Orthogonal Functionalization: The presence of a bromine atom at the 5-position and an amine group at the 4-position allows for sequential and selective chemical modifications. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl or heteroaryl moieties that can act as the donor or π-conjugated bridge of the fluorophore.[2][4]

  • Modulation of Electronic Properties: The amino group at the 4-position can act as an electron-donating group or be further functionalized to modulate the electronic properties of the final molecule. This dual functionality is critical for fine-tuning the ICT characteristics and, consequently, the fluorescence emission of the probe.

  • Structural Rigidity and Planarity: The pyridazine core imparts a degree of rigidity to the fluorophore, which can contribute to higher fluorescence quantum yields by minimizing non-radiative decay pathways. The planarity of the aromatic system is also beneficial for achieving extended π-conjugation.

Our synthetic approach will focus on a Suzuki-Miyaura cross-coupling reaction to append a donor moiety to the pyridazine core, thereby constructing a D-A type fluorescent probe. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[5]

Experimental Section: Synthesis of a Donor-Acceptor Pyridazine Fluorophore

This section details a representative protocol for the synthesis of a novel fluorescent probe, 4-amino-5-(4-methoxyphenyl)pyridazine , via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
4-Methoxyphenylboronic acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
WaterDeionizedLaboratory Supply
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory Preparation
BrineLaboratory Preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Synthetic Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reagents 1. Weigh and combine: - this compound - 4-Methoxyphenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ Solvent 2. Add anhydrous 1,4-Dioxane/Toluene and Water Reagents->Solvent Inert_Atmosphere 3. Degas the mixture (Argon bubbling) Solvent->Inert_Atmosphere Heating 4. Heat the reaction mixture at 80-90 °C under Argon Inert_Atmosphere->Heating Monitoring 5. Monitor reaction progress by TLC Heating->Monitoring Quenching 6. Cool to RT and quench with water Monitoring->Quenching Extraction 7. Extract with Ethyl Acetate Quenching->Extraction Washing 8. Wash organic layer with sat. NaHCO₃ and brine Extraction->Washing Drying 9. Dry over Na₂SO₄ Washing->Drying Purification 10. Purify by column chromatography Drying->Purification Characterization 11. Characterize by: - ¹H NMR, ¹³C NMR - Mass Spectrometry - Photophysical measurements Purification->Characterization

Caption: Experimental workflow for the synthesis of a pyridazine-based fluorescent probe.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 174 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

    • Causality: The boronic acid is used in a slight excess to ensure complete consumption of the starting bromide. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings. Potassium carbonate is the base required to activate the boronic acid for transmetalation.[5]

  • Solvent Addition and Degassing:

    • Add a mixture of anhydrous 1,4-dioxane or toluene (10 mL) and deionized water (2 mL) to the flask.

    • Bubble argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Causality: A mixture of an organic solvent and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base. Degassing is a critical step to prevent oxidative degradation of the Pd(0) catalyst.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C under an argon atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-12 hours.

    • Causality: Heating is necessary to overcome the activation energy of the catalytic cycle. TLC allows for the visualization of the consumption of the starting materials and the formation of the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The work-up procedure is designed to remove the inorganic salts, residual base, and water-soluble byproducts from the desired organic product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Causality: Column chromatography is a standard technique for purifying organic compounds based on their polarity. Spectroscopic and spectrometric analyses are essential to verify the structure of the synthesized molecule.

Photophysical Characterization and Expected Properties

The synthesized pyridazine-based fluorophore is expected to exhibit interesting photophysical properties characteristic of a D-A system.

Anticipated Photophysical Data
PropertyExpected Range/ObservationRationale
Absorption (λabs) 320 - 380 nmπ-π* transition of the conjugated system.
Emission (λem) 400 - 550 nmEmission from the ICT state.
Stokes Shift 80 - 170 nmLarge Stokes shifts are typical for D-A fluorophores with significant charge separation in the excited state.
Quantum Yield (ΦF) 0.1 - 0.6Dependent on solvent polarity and structural rigidity.
Solvatochromism Positive solvatochromism (red-shift in emission with increasing solvent polarity)Stabilization of the polar excited state in more polar solvents.[2][3]

Data Interpretation Workflow

Photophysical_Characterization cluster_spectroscopy Spectroscopic Measurements cluster_analysis Data Analysis and Interpretation Synthesized_Probe Purified Pyridazine Fluorophore UV_Vis UV-Vis Absorption Spectroscopy (Determination of λ_abs) Synthesized_Probe->UV_Vis Fluorescence Fluorescence Spectroscopy (Determination of λ_em) Synthesized_Probe->Fluorescence Quantum_Yield Quantum Yield Measurement (Relative to a standard, e.g., Quinine Sulfate) Synthesized_Probe->Quantum_Yield Stokes_Shift Calculate Stokes Shift (λ_em - λ_abs) UV_Vis->Stokes_Shift Solvatochromism_Study Measure spectra in solvents of varying polarity UV_Vis->Solvatochromism_Study Fluorescence->Stokes_Shift Fluorescence->Solvatochromism_Study Lippert_Mataga Lippert-Mataga Plot (Correlation of Stokes shift with solvent polarity) Solvatochromism_Study->Lippert_Mataga

References

Application Notes: 5-Bromopyridazin-4-amine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic properties that allow it to serve as an effective hydrogen bond acceptor, a crucial interaction in the binding of small molecules to biological targets like protein kinases. 5-Bromopyridazin-4-amine, in particular, has emerged as a versatile and highly valuable building block for the synthesis of complex, bioactive heterocyclic systems. Its strategic placement of an amino group and a bromine atom allows for sequential, regioselective functionalization, making it an ideal starting material for generating libraries of drug candidates.

This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive heterocycles, with a focus on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols for their execution, and present data on the biological activities of the resulting compounds, particularly in the realm of kinase inhibition.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The bromine atom at the 5-position of this compound is perfectly poised for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[2] These reactions typically proceed under mild conditions and exhibit a high degree of functional group tolerance, making them ideal for the complex molecular architectures often found in pharmaceuticals.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of a new C-C bond between an organohalide and an organoboron species.[3][4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, a key modification in the development of many kinase inhibitors.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, typically facilitated by a base which activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R-B(OH)2, Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[2][6] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in bioactive molecules. For this compound, this allows for the introduction of diverse amine functionalities at the 5-position.

Mechanistic Rationale:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:[2][6]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L2-Br->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine Coordination & Deprotonation->Ar-Pd(II)L2-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR2) Product (Ar-NR2) Reductive Elimination->Product (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyridazine scaffold is a common feature in many potent and selective kinase inhibitors.[7][8] this compound serves as an excellent starting point for the synthesis of such inhibitors, allowing for the strategic introduction of various substituents to optimize binding affinity and selectivity.

Data on Pyridazine-Based Kinase Inhibitors

The following table summarizes the biological activity of several kinase inhibitors featuring a pyridazine or a structurally related pyrazine core. This data highlights the potency that can be achieved with this heterocyclic scaffold.

Compound ClassTarget Kinase(s)IC50 ValuesReference
Imidazo[4,5-b]pyrazine DerivativesTRK A, B, C0.22 nM - 7.68 nM[9]
Pyrazolo[1,5-a]pyrazine DerivativeJAK1, JAK2, TYK23 nM, 8.5 nM, 7.7 nM[9]
N-(pyridin-3-yl)pyrimidin-4-amine DerivativesCDK2/cyclin A264.42 nM[10]
Pyridazine-Based ALK5 InhibitorsALK5pKi = 9.29, pIC50 = 6.82[11]
Imidazopyridazine DerivativesPfCDPK10.013 µM[12]
Imidazo[1,2-a]pyrazine DerivativeMps12.8 nM[13]
Pyrido[2,3-d]pyrimidine DerivativePDGFr, FGFr, EGFr, c-src1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM[14]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key reactions involving this compound. These protocols are based on established procedures and can be adapted for the synthesis of a variety of derivatives.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromo-amino pyridines.[15]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyridazin-4-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the Buchwald-Hartwig amination and can be optimized for specific amine coupling partners.[16]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Xantphos (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Microwave reactor (optional, conventional heating can be used)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a microwave vial or a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.1 mmol, 10 mol%), Xantphos (0.1 mmol, 10 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene and stir the mixture at 60 °C for 5 minutes.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • If using a microwave reactor, irradiate the mixture at 100-150 °C for 10-30 minutes. If using conventional heating, heat the mixture at 100-110 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-substituted 5-aminopyridazine derivative.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive heterocycles. Its utility is particularly evident in the construction of kinase inhibitors, where the pyridazine core can be strategically functionalized using robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable synthetic intermediate in their quest for novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromopyridazin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address specific issues encountered during this synthesis.

Introduction to Synthetic Challenges

This compound is a valuable building block in medicinal chemistry. However, its synthesis can be challenging, often suffering from low yields due to issues with regioselectivity, competing side reactions, and difficult purifications. The electron-deficient nature of the pyridazine ring influences its reactivity in electrophilic and nucleophilic substitution reactions, requiring careful optimization of reaction conditions.[1][2] This guide provides a structured, question-and-answer approach to overcoming these hurdles.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary synthetic routes to this compound?

There are two principal strategies for synthesizing this compound, each with its own set of advantages and challenges.

  • Route A: Direct Bromination of Pyridazin-4-amine. This is an electrophilic aromatic substitution where pyridazin-4-amine is reacted with a brominating agent. While direct, it can suffer from poor regioselectivity.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) of a Dibromo-Precursor. This approach typically involves reacting 4,5-dibromopyridazine with an ammonia source. This route can offer better control but requires the synthesis of the dibromo starting material.

The choice of route often depends on the availability of starting materials and the specific challenges encountered in the lab.

Synthetic_Routes cluster_A Route A: Electrophilic Substitution cluster_B Route B: Nucleophilic Substitution (SNAr) A_start Pyridazin-4-amine A_end This compound A_start->A_end + Brominating Agent (e.g., Br₂, NBS) B_start 4,5-Dibromopyridazine B_end This compound B_start->B_end + Ammonia Source (e.g., NH₃, NH₄OH)

Caption: Primary synthetic pathways to this compound.

Q2: I'm getting a very low yield and a mixture of isomers from the direct bromination of Pyridazin-4-amine (Route A). How can I improve this?

This is a common issue stemming from the electronics of the pyridazine ring. The amino group at C4 is an activating, ortho-, para-director, while the ring nitrogens are deactivating. This leads to competitive bromination at both the C3 and C5 positions. A patent describing this reaction reported isolating both 3-bromo and 5-bromo isomers, highlighting the need for careful optimization.[3]

Core Problem: Lack of regioselectivity and potential for over-bromination.

Troubleshooting Workflow

Troubleshooting_Bromination Start Low Yield / Isomer Mix in Bromination of Pyridazin-4-amine Q_Agent Which brominating agent are you using? Start->Q_Agent A_Br2 Bromine (Br₂) Q_Agent->A_Br2 Br₂ A_NBS NBS Q_Agent->A_NBS NBS Sol_Br2 Br₂ is highly reactive and can lack selectivity. Consider switching to NBS for milder bromination. A_Br2->Sol_Br2 Sol_NBS Good choice. Now, let's check stoichiometry and solvent. A_NBS->Sol_NBS Sol_Br2->Q_Agent Q_Stoich Are you using >1.0 equivalent of NBS? Sol_NBS->Q_Stoich Sol_Stoich_Yes Excess NBS can cause di-bromination. Reduce to 1.0-1.1 equivalents. Q_Stoich->Sol_Stoich_Yes Yes Sol_Stoich_No Correct stoichiometry is key. Next, evaluate the solvent. Q_Stoich->Sol_Stoich_No No Q_Solvent What is your solvent? Sol_Stoich_Yes->Q_Solvent Sol_Stoich_No->Q_Solvent Sol_Solvent Solvent polarity affects reactivity. Acetic acid is common. Consider DMF or acetonitrile for different selectivity. Q_Solvent->Sol_Solvent End Optimized Yield Sol_Solvent->End

Caption: Troubleshooting workflow for low yield in bromination.

Detailed Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for substrates like this. NBS provides a low, steady concentration of bromine, which helps to prevent over-bromination and can improve selectivity.[4]

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess might seem to drive the reaction to completion, but it is often the cause of di-brominated byproducts.[4] Start with 1.0 equivalent and slowly increase to a maximum of 1.1 equivalents while monitoring the reaction.

  • Solvent and Temperature: The reaction is often performed in acetic acid.[3] The polarity of the solvent can influence the reactivity of the brominating species. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically preferred product.

Optimized Protocol (Example)

ParameterRecommended ConditionRationale
Starting Material Pyridazin-4-amine1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.[4]
Equivalents 1.05 eqMinimizes di-bromination.
Solvent Acetic Acid or DMFAcetic acid is a common solvent for this reaction.[3]
Temperature 0 °C to Room TempLower temperature increases selectivity.
Reaction Time 1-4 hours (Monitor by TLC/LCMS)Avoids prolonged reaction times that can lead to side products.
Q3: My amination of 4,5-dibromopyridazine (Route B) is giving low conversion. What's going wrong?

This is a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, but ammonia is a relatively weak nucleophile.[5] Low conversion is typically due to insufficient reactivity.

Core Problem: Ineffective nucleophilic attack by the ammonia source.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The ammonia molecule attacks one of the bromine-bearing carbons, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the bromide leaving group.[5]

Caption: The SNAr mechanism for amination of 4,5-dibromopyridazine.

Detailed Solutions:

  • Ammonia Source and Concentration: Using concentrated aqueous ammonia (ammonium hydroxide) or ammonia dissolved in a solvent like methanol or dioxane in a sealed vessel is crucial. This ensures a high concentration of the nucleophile.

  • Temperature and Pressure: These reactions often require elevated temperatures (e.g., 100-150 °C) in a sealed pressure vessel to proceed at a reasonable rate. The increased pressure also helps maintain the concentration of ammonia in the solution.

  • Catalysis: While often not necessary for activated rings, if thermal conditions fail, consider a copper-catalyzed amination. A catalyst system like copper(I) iodide (CuI) with a ligand can significantly lower the activation energy for the nucleophilic substitution.

  • Solvent Choice: Polar aprotic solvents like NMP, DMSO, or dioxane are often effective as they can solvate the intermediate complex and withstand higher temperatures.

Experimental Protocol: Amination in a Sealed Vessel

  • Setup: To a pressure-rated reaction vessel, add 4,5-dibromopyridazine (1.0 eq) and a suitable solvent (e.g., 1,4-dioxane).

  • Reagent Addition: Cool the vessel in an ice bath and add a concentrated solution of ammonia (e.g., 7N NH₃ in methanol, >10 eq).

  • Reaction: Seal the vessel tightly and heat the mixture to 120-140 °C with stirring for 12-24 hours. Caution: Ensure the pressure rating of the vessel is not exceeded.

  • Workup: After cooling the vessel completely, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography (a gradient of methanol in dichloromethane is often effective) to isolate the desired product.

Q4: How can I effectively purify the final product?

Purification is critical as isomers and unreacted starting materials can be difficult to separate.

  • Column Chromatography: This is the most common method.

    • Normal Phase: Silica gel is standard.

    • Eluent System: A gradient system is typically most effective. Start with a non-polar solvent system (e.g., heptane/ethyl acetate) and gradually increase the polarity by introducing a more polar solvent like methanol into dichloromethane or ethyl acetate. For example, a gradient of 0-15% methanol in dichloromethane is a good starting point.[3]

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step to obtain highly pure material. Common solvent systems include ethanol/water or ethyl acetate/heptane.

References

Technical Support Center: Purification of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyridazin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active molecules, its purity is paramount for the reliability and success of subsequent synthetic transformations.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification of this compound. The guidance is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.

Column Chromatography Issues

Column chromatography is the most common method for purifying this compound, particularly to remove isomeric byproducts.[2] However, its polar and basic nature can present challenges.

Question: My product is streaking badly on the silica gel column, leading to poor separation and low purity fractions. What's happening and how can I fix it?

Answer:

Causality: This issue, known as "tailing," is a classic problem when purifying basic compounds like amines on standard silica gel.[3] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your this compound can undergo strong, non-ideal acid-base interactions with these sites. This causes a portion of your compound to "stick" to the stationary phase and elute more slowly than the main band, resulting in a streak or "tail."

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.[4]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol). The triethylamine will preferentially bind to the acidic silanol groups, allowing your product to elute symmetrically.

    • Ammonia: For a more potent modifier, you can use a mobile phase pre-saturated with ammonia, such as 7N ammonia in methanol, as part of your solvent system.

  • Pre-treat the Silica Gel: You can create a slurry of the silica gel in your starting eluent containing the basic modifier, let it stir for 15-20 minutes, and then pack the column.[3] This ensures the stationary phase is fully neutralized before you load your sample.

  • Switch the Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Basic alumina is an excellent alternative for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound and impurities have different polarities, reversed-phase chromatography can provide an orthogonal separation mechanism.[5]

Question: I'm struggling to separate the desired this compound from its isomer, 3-Bromopyridazin-4-amine, which formed during synthesis. They have very similar Rf values on TLC.

Answer:

Causality: Isomers often possess very similar polarities, making them difficult to separate by normal-phase chromatography. The synthesis of this compound from 4-aminopyridazine is known to produce the 3-bromo isomer as a byproduct, which elutes first from the column.[2] Achieving separation requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Optimize the Mobile Phase:

    • Shallow Gradient Elution: A slow, shallow gradient is crucial. Instead of a steep 0-15% Dichloromethane (DCM)/Methanol gradient, try a much shallower gradient, for example, starting with 100% DCM and very slowly increasing to 5% Methanol over many column volumes.[2]

    • Use a Ternary System: Introduce a third solvent to modulate selectivity. Systems like DCM/Ethyl Acetate/Methanol or Hexane/Ethyl Acetate/Methanol can sometimes resolve challenging separations that binary systems cannot.

  • Increase Column Efficiency:

    • Use Finer Silica: Switch from standard flash silica (e.g., 40-63 µm) to a higher-resolution silica (e.g., 25-40 µm).

    • Increase Column Length: Use a longer, narrower column to increase the number of theoretical plates, which enhances resolving power.

  • Dry Loading Technique: To ensure the tightest possible starting band, adsorb your crude product onto a small amount of silica gel before loading it onto the column.[6] Dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add 2-3 times its weight in silica, and evaporate the solvent completely to get a dry, free-flowing powder.[6] This prevents the sample from spreading out in the loading solvent at the top of the column.

Recrystallization Issues

Question: My this compound won't crystallize. It either stays in solution or "oils out" into a viscous liquid upon cooling.

Answer:

Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when the concentration of impurities is high, depressing the melting point and interfering with lattice formation.[7] A failure to crystallize at all suggests the solution is not sufficiently supersaturated or that the wrong solvent is being used.

Solutions:

  • Address "Oiling Out":

    • Slow Down Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling promotes oil formation.[7]

    • Add More Solvent: The oil may be an indication that the solution is too concentrated. Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then cool slowly again.

    • Use a Mixed-Solvent System: This is often the best approach. Dissolve your compound in a minimal amount of a "good" hot solvent (one it's highly soluble in). Then, add a "poor" solvent (one it's insoluble in) dropwise at the elevated temperature until the solution just becomes cloudy (the cloud point). Add a few drops of the "good" solvent to make it clear again, and then cool slowly. Suitable systems could include Ethanol/Water or Acetone/Hexane.[7]

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.[7]

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool it again.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be looking for when synthesizing this compound?

Based on a common synthetic route from 4-aminopyridazine, you should anticipate the following impurities[2]:

  • Starting Material: Unreacted 4-aminopyridazine.

  • Isomeric Byproduct: 3-Bromopyridazin-4-amine.

  • Di-brominated Products: Although less common, over-bromination can lead to di-bromo pyridazinamine species.

  • Residual Solvents: Acetic acid, dichloromethane, or other solvents used in the reaction and workup.

Q2: How do I best assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and identifying proton-containing impurities. The provided spectrum for this compound in DMSO-d6 shows distinct singlets at δ 8.75 and δ 8.55, which can be used to check for the presence of the 3-bromo isomer or starting material.[2][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) is typically effective.[5]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q3: What are the recommended storage conditions for purified this compound?

The compound is described as a yellow to brown solid.[2] For long-term stability, it should be stored under an inert gas (nitrogen or argon) at 2–8 °C, protected from light and moisture.[2][9] Amines, in general, can be susceptible to air oxidation over time, which may lead to discoloration.

Part 3: Experimental Protocols & Data

Protocol 1: High-Resolution Column Chromatography

This protocol is optimized for separating the 5-bromo and 3-bromo isomers.

  • TLC Analysis: Develop a TLC system to visualize the separation. A good starting point is 95:5 Dichloromethane/Methanol with 0.5% Triethylamine. The target Rf for the 5-bromo isomer should be ~0.2-0.3.[6]

  • Column Packing:

    • For 1g of crude product, prepare a slurry of ~40-50g of silica gel in 98:2 DCM/Methanol + 0.5% Et₃N.[6]

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.[10] Let the solvent drain until it is level with the top of the silica bed.

  • Sample Loading (Dry Load):

    • Dissolve 1g of crude material in ~5-10 mL of DCM.

    • Add ~2-3g of silica gel to the solution.

    • Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder.

    • Carefully layer this powder onto the top of the packed column. Add a thin layer of sand to protect the surface.[11]

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 99:1 DCM/Methanol + 0.5% Et₃N).

    • Gradually and slowly increase the polarity. A suggested gradient is shown in the table below.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the this compound, and remove the solvent under reduced pressure to yield the purified product.

Table 1: Suggested Gradient Elution for Isomer Separation

Solvent System (DCM/Methanol + 0.5% Et₃N)Column VolumesTarget Compound Eluting
99:13-5Non-polar impurities
98:25-103-Bromopyridazin-4-amine
97:35-10Mixed Fractions
95:510-15This compound
85:153-5Polar impurities / Column Flush

Part 4: Visualization

Purification_Troubleshooting start Crude this compound check_purity Assess Purity (TLC/NMR) start->check_purity col_chrom Column Chromatography check_purity->col_chrom Impurities Present recrystal Recrystallization check_purity->recrystal Minor Impurities / Scaling Up tailing Problem: Tailing / Streaking? col_chrom->tailing oiling_out Problem: Oiling Out? recrystal->oiling_out coelution Problem: Co-elution of Isomers? tailing->coelution No add_base Solution: Add 0.5% Et3N to eluent tailing->add_base Yes shallow_grad Solution: Use shallow gradient and dry loading coelution->shallow_grad Yes final_product Pure Product (>97%) coelution->final_product No add_base->coelution shallow_grad->final_product slow_cool Solution: Use mixed solvents and cool slowly oiling_out->slow_cool Yes oiling_out->final_product No slow_cool->final_product

References

Stability and storage conditions for 5-Bromopyridazin-4-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive technical information on the stability and optimal storage conditions for 5-Bromopyridazin-4-amine (CAS: 55928-90-0). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for achieving reproducible and reliable results in research and development applications, such as its use as a reactant in the synthesis of glucocorticoid receptor agonists[1].

Quick Reference: Recommended Storage Conditions

For immediate reference, the essential storage parameters for this compound are summarized below. Deviating from these conditions can compromise the compound's purity and reactivity over time.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2°C to 8°C (Refrigerated)[1][2]Minimizes thermal degradation and preserves long-term stability.
-20°C (Freezer)[3]Acceptable for long-term archival storage, provided the container is sealed to prevent moisture ingress during temperature cycles.
Atmosphere Under inert gas (Argon or Nitrogen)[1][4]Prevents slow oxidative degradation and reaction with atmospheric moisture.
Container Tightly-closed, light-resistant container[3][4][5]Prevents exposure to air and moisture. Amber vials or storage in a dark location is recommended to prevent potential photodegradation.
Environment Cool, dry, and well-ventilated area[4][5][6]Protects against ambient moisture and heat sources.
Incompatibilities Strong oxidizing agents, heat[4][5]Direct contact with these can cause rapid and hazardous decomposition.
Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A: For routine use and short-term storage, keep the compound in a tightly sealed container at 2-8°C under an inert atmosphere[1][2][4]. For long-term archival, storage at -20°C is also recommended, ensuring the container is securely sealed to prevent moisture accumulation[3].

Q2: Why is storage under an inert gas like Argon or Nitrogen so critical?

A: This is a crucial, self-validating step to ensure compound integrity. This compound, like many amine-containing heterocyclic compounds, is susceptible to oxidative degradation from atmospheric oxygen over time[7][8]. This process, though slow, can generate impurities that may interfere with your experiments. Furthermore, an inert atmosphere displaces moisture, preventing clumping and potential hydrolysis.

Q3: The material safety data sheet (MSDS) states the compound is "stable under normal conditions." Why are such specific storage requirements necessary?

A: The term "stable under normal conditions" generally refers to acute handling safety, indicating the compound is not pyrophoric or explosively unstable[4]. However, for sensitive research applications, this does not guarantee long-term purity. The stringent conditions we recommend are to prevent the slow, incremental degradation that can affect experimental outcomes, ensuring the compound you use in month six is identical to the one you used in month one.

Q4: My this compound has changed color from a light yellow to a darker brown. Is it still usable?

A: The compound is typically a yellow to brown solid[1]. However, a noticeable darkening from its original appearance upon receipt can be an indicator of degradation. Oxidative processes often produce highly conjugated, colored byproducts. We strongly advise against using the material if a significant color change is observed. As a troubleshooting step, compare its performance against a fresh, unopened lot.

Q5: Is the compound sensitive to light?

A: Yes, protection from light is a recommended storage condition[3]. While specific photodecomposition pathways are not extensively documented in readily available literature, many nitrogen-containing aromatic compounds exhibit light sensitivity. Storing the material in an amber vial or in a dark cabinet is a simple and effective precautionary measure.

Troubleshooting Guide

This section addresses common experimental issues that may arise from improperly stored this compound.

Issue 1: Inconsistent or Diminished Reaction Yields

Q: My reaction, which previously worked well, is now showing low or no yield. I suspect the this compound. How can I troubleshoot this?

A: This is a classic symptom of reagent degradation. The amine functionality is critical for its reactivity, and if it has oxidized, the compound will be less effective. Follow this diagnostic workflow:

G start Low/Inconsistent Yield Observed check_storage Step 1: Verify Storage Conditions (Temp: 2-8°C, Inert Gas, Dark, Tightly Sealed?) start->check_storage visual_inspect Step 2: Visually Inspect Compound (Darkened Color? Clumped Texture?) check_storage->visual_inspect Conditions OK? conclusion_bad Conclusion: Original Lot is Degraded. Discard and use new stock. check_storage->conclusion_bad No purity_check Step 3: Perform Quality Control Check (e.g., TLC, Melting Point vs. Spec Sheet) visual_inspect->purity_check Looks OK? visual_inspect->conclusion_bad No compare_lots Step 4: Comparative Experiment Run reaction with a fresh, unopened vial. purity_check->compare_lots QC Pass? purity_check->conclusion_bad No compare_lots->conclusion_bad No conclusion_good Conclusion: Reagent is Likely OK. Investigate other reaction parameters. compare_lots->conclusion_good Yields Match?

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Poor Solubility or Incomplete Dissolution

Q: The compound is not dissolving in a solvent in which it was previously soluble. What could be the cause?

A: This issue often points to moisture contamination.

  • Moisture Absorption: If the container was not properly sealed or was opened frequently in a humid environment, the compound can absorb water, leading to clumping and altered dissolution characteristics.

  • Degradation Products: Oxidative or hydrolytic byproducts may be less soluble than the parent compound, appearing as insoluble particulates.

Corrective Actions:

  • Ensure you are using an anhydrous solvent, as even small amounts of water can affect the solubility of both the reagent and its potential impurities.

  • If moisture absorption is suspected, you can attempt to dry a small amount of the material under high vacuum. However, this may not remove degradation products.

  • The most reliable solution is to use a new, properly stored vial of the compound.

Scientific Deep Dive: Potential Degradation Pathways

Understanding the chemical rationale for the storage protocols helps in appreciating their importance.

G cluster_0 Primary Compound cluster_1 Degradation Stressors cluster_2 Potential Degradation Products parent This compound (Active Reagent) product1 Oxidized Species (N-oxides, colored oligomers) parent->product1 Oxidation product2 Hydrated Compound / Clumps parent->product2 Moisture Absorption stressor1 Atmospheric O₂ stressor1->product1 stressor2 Moisture (H₂O) stressor2->product2 stressor3 Heat / Light stressor3->product1 accelerates

Caption: Potential degradation pathways for this compound.

  • Oxidative Degradation: Amines are susceptible to oxidation, a process that can be accelerated by heat, light, and the presence of trace metal ions[7]. This can lead to the formation of N-oxides or more complex, often colored, polymeric impurities. This is the primary reason for recommending storage under an inert atmosphere.

  • Moisture Effects: While direct hydrolysis of the aromatic amine bond is slow, absorbed moisture can lead to physical clumping. This makes accurate weighing difficult and can hinder dissolution, affecting reaction stoichiometry and kinetics.

Protocol: Recommended Handling and Aliquoting

To maintain the integrity of your bulk supply, avoid repeatedly opening the main stock bottle. Prepare smaller aliquots for daily or weekly use.

Objective: To create working stocks of this compound while minimizing exposure of the main supply to atmospheric conditions.

Materials:

  • Primary stock container of this compound.

  • Several smaller, amber glass vials with PTFE-lined caps.

  • Spatula.

  • Analytical balance.

  • Glove box or a workspace with a gentle stream of inert gas (Argon or Nitrogen).

Procedure:

  • Prepare Workspace: If using a glove box, ensure the antechamber is properly purged. If not, set up a gentle, dry stream of inert gas to flow over the workspace and into the primary container when it is opened.

  • Pre-label Vials: Clearly label the smaller vials with the compound name, CAS number, lot number, and the date of aliquoting.

  • Equilibrate to Room Temp: Before opening, allow the primary stock container to warm to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.

  • Perform Aliquoting: In the inert atmosphere, briefly open the main container. Quickly dispense the desired amount of the solid into each pre-labeled vial. Work efficiently to minimize exposure time.

  • Seal and Purge: Securely cap each small vial. Before tightening, you may gently flush the headspace with inert gas. Tightly seal the primary container, ensuring the cap is secure.

  • Store Properly: Place the newly created aliquots and the primary stock container back into refrigerated storage (2-8°C). The main stock should be placed at the back, with the working aliquots at the front for easy access.

By following this protocol, you create a self-validating system where your main stock remains pristine, serving as a reliable reference against which you can check the stability of your working aliquots over time.

References

Technical Support Center: Optimizing Reaction Temperatures with 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Bromopyridazin-4-amine. This guide is designed to provide in-depth, field-proven insights into one of the most critical parameters of your reaction setup: temperature. Proper temperature control is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This document moves beyond simple protocols to explain the causality behind temperature-related phenomena, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary reaction types for this compound, and what are the general temperature guidelines?

This compound is a versatile heterocyclic building block, valued for its dual reactive sites: the bromine atom, which is ideal for cross-coupling reactions, and the electron-deficient pyridazine ring, which is susceptible to nucleophilic attack. The most common transformations are Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr).

Temperature is a critical lever in these reactions; it dictates reaction rate, catalyst stability, and the prevalence of side reactions. Excessively high temperatures can lead to catalyst decomposition or the formation of by-products through pathways like hydrodehalogenation (debromination).[1] Conversely, insufficient heat can result in sluggish or incomplete reactions.

Below is a summary of typical temperature ranges for key reactions. Note that these are starting points and optimal conditions are highly dependent on the specific substrates, catalyst system, base, and solvent used.[1]

Reaction TypeTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura Coupling 60 - 110 °CLower temperatures (60-80°C) may be necessary for sensitive substrates to prevent protodeboronation of the boronic acid and hydrodehalogenation of the aryl halide.[1][2] Higher temperatures (80-110°C) are common for less reactive partners.[2][3]
Buchwald-Hartwig Amination 80 - 120 °CThese reactions often require elevated temperatures to drive the catalytic cycle efficiently.[3][4][5] The choice of ligand is critical and can influence the required temperature.
Nucleophilic Aromatic Substitution (SNAr) Room Temperature to 150+ °CThe electron-deficient nature of the pyridazine ring activates the C-Br bond for nucleophilic attack.[6] Reactions with potent nucleophiles may proceed at room temperature, while others require significant heating or microwave irradiation to achieve reasonable rates.[7][8]
Q2: My Suzuki-Miyaura coupling is failing, showing low conversion and significant starting material. How do I troubleshoot the temperature?

Low conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to suboptimal temperature. The goal is to find a thermal "sweet spot" that promotes the desired catalytic cycle without initiating catalyst degradation or unwanted side reactions.

Causality Behind the Issue:

  • Insufficient Temperature: The initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step and requires thermal energy. If the temperature is too low, the reaction will be exceedingly slow or may stall completely.

  • Excessive Temperature: While heat accelerates the reaction, temperatures that are too high can lead to the precipitation of palladium black, a sign of catalyst decomposition.[1] It also increases the risk of side reactions, particularly hydrodehalogenation, where the bromine atom is replaced by hydrogen, consuming your starting material without forming the desired product.[1][3]

Troubleshooting Workflow: Low Conversion

Below is a systematic approach to optimizing temperature for your Suzuki-Miyaura reaction.

G cluster_0 start Start: Low Conversion Observed check_base Verify Reagent Quality (Purity, Anhydrous Conditions) start->check_base initial_temp Initial Reaction at 80 °C (Monitor by TLC/LC-MS) check_base->initial_temp decision Conversion after 4-6h? initial_temp->decision increase_temp Increase Temperature Incrementally (e.g., to 90 °C, then 100 °C) decision->increase_temp  <90% complete Reaction Complete decision->complete  >90% check_byproducts Analyze for Debromination or Catalyst Decomposition increase_temp->check_byproducts check_byproducts->decision Re-monitor re_evaluate Re-evaluate Catalyst/Ligand System check_byproducts->re_evaluate Byproducts Increase

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Step-by-Step Protocol for Temperature Optimization:
  • Establish a Baseline: Set up the reaction using a well-established starting temperature, such as 80 °C, in a suitable solvent like a dioxane/water mixture.[3][9]

  • Monitor Progress: After 2-4 hours, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to determine the extent of conversion.

  • Incremental Increase: If conversion is low (<50%) and no significant by-products are observed, increase the temperature by 10 °C. Continue to monitor the reaction every 2-4 hours.

  • Analyze for Side Reactions: If you observe the formation of a new spot on the TLC plate corresponding to the debrominated starting material, this indicates the temperature may be too high.[1] In this case, it is better to run the reaction for a longer time at a lower temperature or consider a different catalyst/ligand system.

  • Consider Ligand and Base: If increasing the temperature leads to catalyst decomposition (e.g., formation of palladium black) without improving conversion, the issue may lie with the ligand or base. Bulky, electron-rich phosphine ligands can often facilitate catalysis at lower temperatures.[2]

Q3: My Buchwald-Hartwig amination is messy, with multiple by-products. How can temperature control improve selectivity?

Selectivity is a common challenge in cross-coupling reactions. Temperature can be a powerful tool to steer the reaction toward the desired product by influencing the relative rates of competing reaction pathways.[10]

Causality Behind the Issue: In a Buchwald-Hartwig amination, the desired C-N bond formation competes with other potential reactions. High temperatures can provide enough activation energy for these alternative pathways to become significant. For instance, if your amine has multiple reactive sites, higher temperatures might lead to double arylation or reaction at an undesired position. Similarly, the catalyst itself might engage in side reactions like hydrodehalogenation at elevated temperatures.

Visualizing Temperature's Effect on Selectivity

G cluster_0 cluster_1 Low Temperature (e.g., 80 °C) cluster_2 High Temperature (e.g., 120 °C) A Starting Materials (this compound + Amine) B Desired C-N Coupling (Higher Rate) A->B C Side Reactions (Lower Rate) A->C D Desired C-N Coupling (Rate Increases) A->D E Side Reactions (Rate Increases Significantly) A->E

Caption: Temperature's influence on competing reaction rates.

Step-by-Step Protocol for Optimizing Selectivity:
  • Initial Low-Temperature Screen: Begin by running the reaction at the lower end of the typical range for Buchwald-Hartwig aminations, for example, 80 °C.[3]

  • Analyze Product Distribution: After an extended period (e.g., 12-24 hours), analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the ratio of the desired product to the major by-products.

  • Controlled Temperature Elevation: If the reaction is clean but slow, increase the temperature in small increments (10 °C) in subsequent experiments, analyzing the product distribution at each step.

  • Identify Optimal Window: You will likely find a temperature window where the rate of formation of the desired product is maximized relative to the formation of impurities. Operating within this window, even if it requires a longer reaction time, is key to achieving a clean reaction profile and simplifying purification.

  • Consider Microwave Irradiation: For difficult couplings, microwave heating can be an effective alternative.[11] The rapid and efficient heating can sometimes promote the desired reaction pathway before side reactions occur, often at temperatures similar to conventional heating but with drastically reduced reaction times.[12]

Q4: My Nucleophilic Aromatic Substitution (SNAr) is not working at room temperature. How high can I push the heat?

The pyridazine ring in this compound is inherently electron-deficient, which activates the C-Br bond towards nucleophilic attack, making SNAr a viable strategy.[6] While some highly reactive nucleophiles may react at ambient temperature, many will require thermal energy.[7]

Causality Behind the Issue: The SNAr mechanism involves the formation of a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate and the energy barrier to its formation dictate the reaction rate. Heating the reaction provides the necessary energy to overcome this activation barrier.

General Guidance for Heating:

  • Initial Heating: If no reaction occurs at room temperature after several hours, begin by gently heating the reaction to 40-60 °C.

  • Solvent Choice: The choice of solvent is critical. A high-boiling polar aprotic solvent like DMF, DMSO, or NMP is often used to allow for higher reaction temperatures.

  • Conventional Heating Limits: With standard glassware, you can typically heat reactions up to the boiling point of your solvent (e.g., DMF boils at ~153 °C).

  • Microwave Synthesis: If conventional heating is insufficient, microwave synthesis is an excellent option for SNAr reactions.[8] It allows for rapid heating to temperatures well above the solvent's boiling point in a sealed vessel, which can dramatically accelerate the reaction. Temperatures of 120-180 °C for short durations (5-30 minutes) are common.[12]

Q5: What is the thermal stability of this compound?

Practical Recommendations:

  • Assume Moderate Stability: For most applications in solution (e.g., cross-coupling), the compound is sufficiently stable up to ~120-140 °C, which covers the temperature range for the majority of common reactions.

  • Experimental Determination: If you plan to perform reactions at very high temperatures (>150 °C) or handle the material in a neat (solvent-free) state at elevated temperatures, it is highly recommended to determine its decomposition temperature experimentally using Thermogravimetric Analysis (TGA).

  • Visual Cues: During a reaction, rapid color change to a dark tar or the evolution of gas can be indicators of decomposition. If this occurs, immediately reduce the temperature.

Standardized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[3]

  • Reagent Addition: Add the palladium catalyst under a positive pressure of inert gas. Add the degassed solvent mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guide for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[4]

  • Reagent Addition: Under positive argon pressure, add the base, followed by this compound and the solvent. Finally, add the amine coupling partner.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.[3][4]

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Preventing decomposition of 5-Bromopyridazin-4-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Maximizing Success in Reactions

Welcome to the technical support center for 5-Bromopyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you prevent its decomposition and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My this compound appears discolored upon storage. Is it still usable?

Discoloration, often yellowing or browning, can be an initial sign of decomposition. While slight color change may not significantly impact some reactions, it is crucial to assess the compound's purity before use. We recommend running a quick purity check using methods like TLC or LC-MS. For optimal results, it is always best to use a pure, off-white starting material. To prevent degradation during storage, ensure the compound is kept at -20°C in a tightly sealed container, protected from light and moisture.[1]

Q2: What are the primary modes of decomposition for this compound during reactions?

The two most common decomposition pathways, particularly in metal-catalyzed cross-coupling reactions, are:

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen atom.[2][3] This side reaction is often mediated by the catalyst or the presence of a hydride source in the reaction mixture.

  • Oxidative Degradation: The pyridazine ring, especially with the electron-donating amino group, can be susceptible to oxidation, leading to complex byproduct formation. Studies on similar aminopyridines have shown that oxidation can lead to the formation of N-oxides or ring-opened products, particularly in the presence of strong oxidants or even atmospheric oxygen at elevated temperatures.[4]

Q3: Should I protect the amino group of this compound before running my reaction?

Protecting the amino group is a strategic consideration that depends on the reaction conditions and the other functional groups present in your substrates.

  • When to consider protection: If you are using strong bases or highly electrophilic reagents that could react with the amine, protection is advisable. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[5][6][7]

  • When it might not be necessary: In many palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, the unprotected amine can be used directly. In fact, the amino group can sometimes play a beneficial role in coordinating to the metal center. However, its presence can also influence the electronic properties of the substrate, potentially making some reactions more challenging.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with this compound, challenges such as low yield and byproduct formation are common.

Problem 1: Significant formation of the debrominated byproduct (pyridazin-4-amine).

  • Causality: Hydrodehalogenation is a frequent side reaction where the palladium catalyst reacts with a hydride source, leading to the replacement of bromine with hydrogen.[2][3] Potential hydride sources can include solvents (like isopropanol), bases, or even the boronic acid reagent itself under certain conditions.

  • Troubleshooting Strategies:

    • Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred over alkoxides.[2]

    • Solvent Selection: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. If an alcohol co-solvent is necessary, consider using t-butanol, which is less prone to β-hydride elimination.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.

    • Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired coupling over side reactions.

Problem 2: Low or no conversion to the desired product.

  • Causality: The electron-rich nature of the this compound can make the oxidative addition step of the catalytic cycle sluggish.[8] Catalyst deactivation can also be an issue.

  • Troubleshooting Strategies:

    • Catalyst and Ligand System: Screen different palladium precatalysts and ligands. For electron-rich aryl bromides, catalyst systems known for high activity, such as those based on Buchwald's biarylphosphine ligands, can be effective.

    • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation.

    • Water Content: In some cases, a small amount of water can be beneficial for the Suzuki coupling, particularly when using inorganic bases like K₃PO₄.[8] However, excess water can promote debromination. If using anhydrous conditions, ensure all reagents are truly dry.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds, but like the Suzuki coupling, it is susceptible to side reactions with this compound.

Problem: Hydrodehalogenation is competing with the desired C-N bond formation.

  • Causality: Similar to the Suzuki reaction, the palladium catalyst can be diverted from the main catalytic cycle by reacting with a hydride source, leading to debromination.[2][9]

  • Troubleshooting Strategies:

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical to promote the reductive elimination step that forms the C-N bond, thereby outcompeting the debromination pathway.[10]

    • Base Choice: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig amination. Sodium tert-butoxide (NaOt-Bu) is common, but if debromination is an issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this could slow down the desired reaction.

    • Temperature Optimization: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize side reactions.

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-HartwigRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with appropriate ligandPd₂(dba)₃, Pd(OAc)₂ with appropriate ligandPre-formed Pd(0) or in situ generated Pd(0) from a stable precursor.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos)Promotes oxidative addition and reductive elimination, suppressing side reactions.
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄, Cs₂CO₃Choice of base is critical to avoid debromination and ensure amine deprotonation.
Solvent 1,4-Dioxane, Toluene, THFToluene, DioxaneAnhydrous, aprotic, and well-degassed solvents are crucial for catalyst stability.
Temperature 80-110 °C (optimize downwards if debromination occurs)90-120 °C (optimize for balance between rate and stability)Higher temperatures can increase reaction rates but may also promote decomposition.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Potential Decomposition Pathways

Decomposition_Pathways Start This compound Pathway1 Hydrodehalogenation (Debromination) Start->Pathway1 Pathway2 Oxidative Degradation Start->Pathway2 Product1 Pyridazin-4-amine Pathway1->Product1 Product2 N-oxides, Ring-Opened Products Pathway2->Product2 Conditions1 [Pd] catalyst, Hydride Source (e.g., solvent, base) Conditions1->Pathway1 Conditions2 O2, Heat, Strong Oxidants Conditions2->Pathway2

Caption: Common decomposition pathways for this compound.

References

Validation & Comparative

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 5-Bromopyridazin-4-amine

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities and key intermediates is a cornerstone of scientific rigor and regulatory compliance. This compound, a halogenated heterocyclic compound, serves as a valuable reactant in the synthesis of various biologically active molecules, including potential glucocorticoid receptor agonists.[1] Its purity and structural integrity are paramount to ensure the desired outcome and safety of subsequent synthetic steps and final products.

This guide provides a comprehensive comparison of the essential analytical methods for the characterization of this compound. Moving beyond a simple listing of techniques, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offers field-proven insights, and presents self-validating protocols to ensure technical accuracy and trustworthiness.

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the identity and substitution pattern of the pyridazine ring.

Expertise & Experience: Why NMR is the First Choice

The pyridazine ring system has a unique electronic environment that results in characteristic chemical shifts for its protons and carbons.[3] The presence of an amino group (-NH₂) and a bromine atom (-Br) introduces specific electronic effects (mesomeric and inductive) that further influence these shifts, allowing for precise structural assignment. Two-dimensional NMR techniques like COSY and HMBC can be employed for more complex derivatives, but for a relatively simple structure like this compound, 1D ¹H and ¹³C spectra are typically sufficient for unambiguous identification.

Predicted Spectroscopic Data

Due to the specific nature of this compound, publicly available experimental spectra are limited. The data presented here is predicted based on the known spectroscopic properties of pyridazine derivatives and related bromo-amino-substituted heterocycles.[2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H H-3~8.10SingletThe proton adjacent to two nitrogen atoms.
¹H H-6~8.35SingletThe proton adjacent to the carbon bearing the bromine atom.
¹H -NH₂~6.50Broad SingletChemical shift is concentration and solvent dependent; D₂O exchangeable.
¹³C C-4~158SingletCarbon attached to the amino group.
¹³C C-5~115SingletCarbon attached to the bromine atom.
¹³C C-3~152SingletCH carbon adjacent to two nitrogens.
¹³C C-6~135SingletCH carbon adjacent to the C-Br bond.
Experimental Protocol: Acquiring High-Quality NMR Spectra

Trustworthiness: This protocol includes steps for sample preparation and instrument setup that are crucial for obtaining reproducible and high-resolution data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those of the amine group.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp peaks.

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds).

    • For ¹³C NMR, acquire the spectrum using proton decoupling. A greater number of scans will be required due to the lower natural abundance of ¹³C.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire ¹H & ¹³C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Assign Peaks H->I J Structural Confirmation I->J

Caption: General experimental workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a fundamental technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.[5] For this compound, MS is critical for confirming its molecular formula (C₄H₄BrN₃).[6]

Expertise & Experience: Choosing the Right Ionization Technique

The choice of ionization technique is crucial. For a molecule like this compound, which is a polar compound, Electrospray Ionization (ESI) is a "soft" ionization method that is well-suited for producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This provides a clear and immediate confirmation of the molecular weight. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 174 and 176 for [M+H]⁺). This pattern is a hallmark signature for a monobrominated compound.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Observation
[M]⁺ 172.959174.957Molecular ion peak cluster.
[M+H]⁺ 173.966175.964Base peak in ESI positive mode, showing a characteristic 1:1 isotopic pattern.

Note: Molecular formula C₄H₄BrN₃, Molecular Weight: 174.00 g/mol .[6]

Experimental Protocol: LC-MS Analysis

Trustworthiness: This protocol integrates liquid chromatography with mass spectrometry (LC-MS), a common and robust setup for analyzing the purity and identity of pharmaceutical compounds simultaneously.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation and Data Acquisition:

    • LC System: Use a standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the protonation of the analyte for ESI positive mode.

    • MS System: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: ESI Positive.

    • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the molecular ion.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (1-10 µg/mL) B Inject into LC-MS System A->B C Chromatographic Separation (C18) B->C D Electrospray Ionization (ESI+) C->D E Mass Analysis (Full Scan) D->E F Extract Mass Spectrum from Chromatographic Peak E->F G Identify [M+H]⁺ Ion F->G H Verify Bromine Isotopic Pattern G->H I Confirm Molecular Weight H->I

Caption: General experimental workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While NMR and MS confirm the structure, HPLC is the workhorse for quantifying the purity of a compound and identifying any related impurities.[8] For a drug development intermediate, demonstrating high purity (>95%, often >98%) is critical.

Expertise & Experience: Method Development Strategy

A reversed-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar compound like this compound.[9] A C18 column provides a versatile stationary phase. Method development involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve a good peak shape and resolution between the main peak and any potential impurities (e.g., starting materials or by-products). UV detection is suitable as the pyridazine ring contains a chromophore that absorbs UV light.[10]

Table 3: Typical RP-HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good efficiency and retention.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in WaterAcidic modifier improves peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Elution GradientA gradient elution (e.g., 10% to 90% B over 20 minutes) is effective for separating compounds with different polarities and cleaning the column.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~254 nmA common wavelength for aromatic and heterocyclic compounds.
Injection Vol. 10 µLStandard injection volume.
Experimental Protocol: HPLC Purity Determination

Trustworthiness: This protocol includes system suitability checks, a requirement under Good Manufacturing Practices (GMP) to ensure the analytical system is performing correctly before sample analysis.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This creates a 100 µg/mL solution.

  • System Suitability:

    • Inject the sample solution five times consecutively.

    • The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be greater than 2000.

  • Analysis:

    • Once the system suitability criteria are met, inject the sample solution a final time.

    • Record the chromatogram for a sufficient duration to elute all potential impurities.

    • Calculate the percentage purity using the area normalization method (Area of main peak / Total area of all peaks) x 100.

Visualization: HPLC Purity Workflow

HPLC_Workflow A Prepare Sample Solution (e.g., 100 µg/mL) B Set Up HPLC System (Column, Mobile Phase, Detector) A->B C System Suitability Test (5 Injections) B->C D Check RSD, Tailing, Plates C->D D->B Criteria Failed E Inject Sample for Analysis D->E Criteria Met F Integrate Peaks in Chromatogram E->F G Calculate Purity via Area Normalization F->G

Caption: Workflow for HPLC purity determination.

Other Key Characterization Techniques

While NMR, MS, and HPLC form the core trio of analytical techniques, other methods provide complementary and essential information.

Table 4: Comparison of Complementary Analytical Methods

Technique Information Provided Strengths Limitations
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (N-H, C=N, C-Br).[11][12]Fast, non-destructive, requires minimal sample.Provides limited structural detail compared to NMR; not ideal for purity.
Elemental Analysis (EA) Percentage composition of C, H, N.Confirms the empirical formula. Highly accurate for pure substances.Requires a pure sample; does not distinguish between isomers.
Differential Scanning Calorimetry (DSC) Melting point, thermal stability, polymorphism.[7]Provides key physical property data; sensitive to impurities that depress the melting point.Not a primary identification technique.

Comparative Summary

The choice of analytical method is dictated by the specific question being asked—be it identity, purity, or physical properties.

Table 5: Overall Comparison of Analytical Methods for this compound

Method Primary Application Key Information Sample Amount Throughput
NMR Structural Elucidation & ConfirmationConnectivity, chemical environment5-10 mgLow
MS Molecular Weight ConfirmationMolecular formula, isotopic pattern< 1 µgHigh (with LC)
HPLC Purity & Impurity ProfilingQuantitative purity, number of components1-10 µgHigh
FTIR Functional Group IdentificationVibrational modes of bonds< 1 mgVery High
EA Elemental Composition%C, %H, %N1-2 mgMedium
DSC Physical PropertiesMelting point, thermal events1-5 mgMedium

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach, grounded in sound scientific principles. NMR spectroscopy serves as the definitive tool for structural confirmation, while mass spectrometry provides orthogonal verification of the molecular weight and elemental formula, with the bromine isotopic pattern acting as a crucial diagnostic feature. High-performance liquid chromatography stands as the quantitative pillar for assessing purity, a non-negotiable requirement in pharmaceutical development. Supported by FTIR, elemental analysis, and thermal methods, this suite of analytical techniques provides a robust and self-validating system to ensure the identity, purity, and quality of this important chemical intermediate, thereby upholding the principles of scientific integrity and enabling the successful advancement of drug discovery and development programs.

References

A Comparative Guide to the Purity Analysis of 5-Bromopyridazin-4-amine: A High-Performance Liquid Chromatography (HPLC) Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 5-Bromopyridazin-4-amine, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] The presence of even minute impurities can have cascading effects on the yield, purity, and pharmacological profile of the final drug product. Therefore, the deployment of a robust, accurate, and reliable analytical method for purity determination is of paramount importance.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the gold standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind chromatographic choices, compare a conventional HPLC method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, and provide the detailed protocols necessary for immediate application in a research or quality control setting. All methodologies are presented in alignment with the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and trustworthiness.[3][4][5]

The Analyte: Understanding this compound

This compound (C₄H₄BrN₃) is a heterocyclic amine with a predicted pKa of approximately 4.5.[6][7] Its structure lends it a degree of polarity, making it soluble in polar organic solvents. When developing a reversed-phase HPLC method, the primary challenge is achieving sufficient retention on a non-polar stationary phase (like C18) while ensuring a sharp, symmetrical peak shape.[8][9] The amine functional group is basic and prone to interacting with residual silanols on the silica-based column packing, which can lead to peak tailing. Controlling the mobile phase pH is therefore critical to suppress silanol activity and maintain the analyte in a consistent ionisation state, thereby ensuring reproducible retention.

Method 1: The Workhorse - A Validated RP-HPLC-UV Method

Reversed-phase HPLC is the most established and versatile technique for the purity analysis of a wide range of pharmaceutical compounds.[10] Our primary method utilizes a standard C18 column and a UV detector, a ubiquitous setup in analytical laboratories.

Rationale for Method Design:
  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic character, providing effective retention for moderately polar compounds like this compound through hydrophobic interactions.[9]

  • Mobile Phase (Buffered Acetonitrile/Water): A buffered mobile phase is crucial. We select a phosphate buffer at a pH of approximately 3.0. At this pH, which is below the pKa of the analyte's amine group (pKa ≈ 4.5), the amine will be protonated, enhancing its polarity. More importantly, this acidic pH suppresses the ionization of free silanol groups on the silica packing, minimizing secondary ionic interactions that cause peak tailing. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted with good peak shape within a reasonable analysis time. The gradient starts with a high aqueous content to retain the polar analyte and gradually increases the organic content to elute more hydrophobic impurities.

  • UV Detection: Detection at 254 nm is selected as it is a common wavelength for aromatic and heterocyclic compounds, providing good sensitivity for the analyte and potential aromatic impurities.

Detailed Experimental Protocol: HPLC Method
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 80
      20.0 80
      20.1 10

      | 25.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • System Suitability:

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. The theoretical plates should be ≥ 2000. These criteria ensure the system is performing adequately for the analysis.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard (0.1 mg/mL) System_Suitability System Suitability Test (5x Standard Injections) Prep_Standard->System_Suitability Prep_Sample Weigh & Dissolve Test Sample (0.1 mg/mL) Analysis Inject Sample & Standard Prep_Sample->Analysis System_Suitability->Analysis Pass Integration Integrate Peak Areas Analysis->Integration Calculation Calculate Purity (%) (Area Normalization) Integration->Calculation Report Report Calculation->Report Final Report

Caption: HPLC Purity Analysis Workflow.

Method 2: The High-Performer - A Comparative UHPLC-UV Method

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling significantly higher backpressures. This results in faster analysis times, improved resolution, and higher sensitivity.

Rationale for Method Adaptation:

The transition from HPLC to UHPLC is driven by the need for higher throughput and efficiency. By using a sub-2-µm particle column, we can significantly increase linear velocity without sacrificing separation efficiency, leading to a drastic reduction in run time. This is particularly advantageous in high-throughput screening or time-sensitive quality control environments.

Detailed Experimental Protocol: UHPLC Method
  • Instrumentation: UHPLC system capable of operating at pressures up to ~1000 bar, with a low-dispersion flow path, equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is a volatile buffer, making this method compatible with mass spectrometry if desired).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation & System Suitability: As per the HPLC method, with adjusted acceptance criteria for theoretical plates (≥ 10000) due to the higher efficiency of the UHPLC column.

Performance Comparison: HPLC vs. UHPLC

To provide an objective comparison, the following table summarizes the expected performance of each method for the analysis of this compound, assuming a hypothetical impurity eluting closely to the main peak.

ParameterMethod 1: HPLC Method 2: UHPLC Justification
Analysis Time ~25 minutes~5 minutesSmaller column and higher flow rate in UHPLC drastically reduce run time.
Resolution (Rs) > 2.0> 3.5Smaller particles in the UHPLC column lead to higher efficiency and better separation of closely eluting peaks.
Solvent Consumption ~25 mL per run~2.5 mL per runShorter run time and lower flow rate result in a ~90% reduction in solvent usage, making UHPLC a greener alternative.
System Backpressure ~120 bar~650 barThe smaller particle size of the UHPLC column creates significantly higher resistance to flow.
Sensitivity (LOD) ~0.01%~0.005%Sharper, narrower peaks in UHPLC result in a higher signal-to-noise ratio and thus lower detection limits.
Robustness HighHigh (but more sensitive to system dead volume)Both methods are robust, but UHPLC performance is more susceptible to extra-column band broadening.[3]

Alternative Analytical Techniques

While liquid chromatography is the premier technique, it is prudent to consider other methods and understand their applicability.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[12] this compound, with a predicted boiling point over 350 °C, is not sufficiently volatile for direct GC analysis.[7] Derivatization would be required to block the polar amine group and increase volatility, adding complexity and potential sources of error to the analysis.[13][14] Therefore, GC is generally not a preferred method for this analyte.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase and is known for fast, efficient separations, particularly for chiral compounds.[15] It could be a viable, high-speed "green" alternative to normal-phase HPLC, but its application for purity of achiral polar compounds like this is less common than RP-HPLC.

Method_Selection Analyte This compound (Polar, Non-Volatile) HPLC HPLC / UHPLC Analyte->HPLC Is it soluble in common solvents? GC Gas Chromatography (GC) Analyte->GC Is it volatile & thermally stable? Decision Need High Throughput? HPLC->Decision Yes Derivatization Requires Derivatization (Increased Complexity) GC->Derivatization No UHPLC UHPLC is Preferred (Faster, More Sensitive) Decision->UHPLC Yes HPLC_Method Standard HPLC is Sufficient (Robust, Widely Available) Decision->HPLC_Method No

Caption: Decision Tree for Analytical Method Selection.

Conclusion and Recommendation

For the routine purity analysis of this compound, the validated RP-HPLC method serves as a robust, reliable, and accessible technique suitable for any standard quality control laboratory. It provides adequate resolution and sensitivity to ensure product quality.

However, for laboratories focused on high-throughput analysis, process optimization, or requiring higher sensitivity to detect trace-level impurities, the UHPLC method is the superior choice. Its significant advantages in speed, resolution, and reduced solvent consumption represent the cutting edge of chromatographic analysis, providing more information in a fraction of the time and with a lower environmental impact.

The choice between these two powerful techniques ultimately depends on the specific needs, sample load, and instrumentation available to the laboratory. Both methods, when properly validated according to ICH guidelines, provide a trustworthy system for assuring the purity of this compound.[3][11]

References

A Comparative Guide to the Reactivity of 5-Bromopyridazin-4-amine and Other Halopyridazines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridazine derivatives, in particular, are prevalent in a wide array of pharmacologically active compounds due to their unique physicochemical properties, including their ability to engage in hydrogen bonding and dipole-dipole interactions.[1] This guide provides an in-depth technical comparison of the reactivity of 5-Bromopyridazin-4-amine with other halopyridazine analogs in key synthetic transformations. By understanding the nuanced interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of synthetic routes to novel drug candidates.

The Influence of Halogen Substitution on Pyridazine Reactivity: A Fundamental Overview

The reactivity of halopyridazines is fundamentally governed by the nature of the halogen substituent and its position on the pyridazine ring. The electron-deficient character of the pyridazine ring, a result of the two adjacent nitrogen atoms, renders it susceptible to nucleophilic attack.[2] Halogens, being electronegative, further enhance this effect, particularly at the positions ortho and para to the ring nitrogens.

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is paramount. The generally accepted order of reactivity for halogens is I > Br > Cl > F .[3] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[3] Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed: F > Cl > Br > I .[4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon atom and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[4]

Comparative Reactivity of this compound in Key Synthetic Transformations

This compound possesses a unique substitution pattern that significantly influences its reactivity. The electron-donating amine group at the 4-position and the bromine atom at the 5-position create a specific electronic and steric environment that dictates its behavior in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient, making it amenable to nucleophilic aromatic substitution. The positions most activated towards nucleophilic attack are typically C3 and C6, followed by C4 and C5. In this compound, the presence of the electron-donating amino group at C4 can modulate the reactivity of the adjacent C5 position.

While direct comparative data for SNAr on 5-halopyridazin-4-amines is scarce, we can infer the expected reactivity based on general principles. For a typical SNAr reaction where the attack of the nucleophile is the rate-determining step, a 5-fluoropyridazin-4-amine analog would be expected to be the most reactive, followed by the chloro, bromo, and iodo derivatives. However, the outcome of SNAr reactions on substituted pyridazines can be complex and influenced by the nature of the nucleophile and reaction conditions. For instance, in polysubstituted systems, the regioselectivity of nucleophilic substitution can be affected by the existing substituents.[5][6]

Illustrative Workflow for Nucleophilic Aromatic Substitution

sub Halopyridazine reac Reaction Mixture sub->reac nuc Nucleophile nuc->reac solv Solvent + Base solv->reac heat Heating reac->heat work Aqueous Workup heat->work ext Extraction work->ext pur Purification ext->pur prod Substituted Product pur->prod

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[7] For halopyridazines, the reactivity in Suzuki-Miyaura coupling follows the established trend of I > Br > Cl.[3] Therefore, this compound is expected to be a more reactive coupling partner than its 5-chloro analog, but less reactive than a hypothetical 5-iodo counterpart. This allows for selective couplings in di- or polyhalogenated systems.

The electron-donating amino group at the 4-position can have a modest influence on the electronic properties of the C5-Br bond, potentially slightly decreasing its reactivity compared to an unsubstituted bromopyridazine. However, this effect is generally less pronounced than the inherent difference in reactivity between different halogens.

Halopyridazine DerivativeRelative Reactivity in Suzuki Coupling
5-Iodopyridazin-4-amineHighest
This compound Intermediate
5-Chloropyridazin-4-amineLower

Table 1. Predicted relative reactivity of 5-halopyridazin-4-amines in Suzuki-Miyaura coupling based on general principles.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Br pdiibr Ar-Pd(II)L2-Br oa->pdiibr tm Transmetalation pdiibr->tm pdiir Ar-Pd(II)L2-R tm->pdiir re Reductive Elimination pdiir->re re->pd0 prod Ar-R re->prod boronic R-B(OH)2 boronic->tm base Base base->tm

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[9] Consequently, this compound is a suitable substrate for this transformation, offering a balance of reactivity and stability. It would be expected to undergo amination under milder conditions or with lower catalyst loadings compared to a corresponding chloro-substituted pyridazine.

The presence of the existing amino group at the 4-position may necessitate careful optimization of reaction conditions to avoid potential side reactions or catalyst inhibition. However, the Buchwald-Hartwig amination is known for its broad functional group tolerance, and successful couplings on amino-substituted haloazines have been reported.[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1] The reactivity of the halopyridazine in this reaction also follows the general trend of I > Br > Cl. This compound is therefore a viable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety at the 5-position.

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules.[11] The successful Sonogashira coupling of various bromopyridines has been well-documented, providing a strong basis for its application to this compound.[12]

Experimental Protocols

The following are representative, non-optimized protocols for key reactions involving a bromo-heterocyclic compound, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add a solvent mixture, such as 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Add a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) salt (e.g., CuI, 0.05 equiv.).

  • Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

This compound is a versatile building block for the synthesis of novel pyridazine derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions is intermediate between its iodo and chloro analogs, offering a good balance of reactivity and stability. This allows for its reliable use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative data for its performance in SNAr reactions is limited, its reactivity can be inferred from established principles of nucleophilic aromatic substitution on electron-deficient heterocycles. The experimental protocols provided in this guide serve as a starting point for the development of robust synthetic routes to a wide range of functionalized pyridazine compounds for drug discovery and development.

References

A Comparative Guide to the Biological Activity of 5-Bromopyridazin-4-amine Derivatives and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, pyridazine derivatives have garnered significant interest due to their diverse pharmacological properties, including anticancer, antiviral, and enzyme inhibitory activities. This guide provides an in-depth comparative analysis of the biological activities of 5-Bromopyridazin-4-amine derivatives and their structural analogs, such as brominated pyrimidines and pyridines. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to provide a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

The Chemical Landscape: this compound and its Isosteres

The this compound scaffold is characterized by a pyridazine ring substituted with a bromine atom at the 5-position and an amine group at the 4-position. The strategic placement of the bromine atom offers a handle for further chemical modifications, while the amino group is crucial for forming key interactions with biological targets. Its structural isomers and isosteres, particularly 5-bromopyrimidines and 3-bromopyridines, share similar electronic and steric properties, making them relevant comparators in understanding the biological potential of this chemical class.

Chemical_Structures This compound This compound 5-Bromo-2-chloropyrimidin-4-amine 5-Bromo-2-chloropyrimidin-4-amine This compound->5-Bromo-2-chloropyrimidin-4-amine Structural Isostere 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine This compound->5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Related Scaffold 4-Aminopyridine Derivative 4-Aminopyridine Derivative This compound->4-Aminopyridine Derivative Related Scaffold

Caption: Key structural scaffolds discussed in this guide.

Anticancer Activity: A Tale of Two Rings

While direct and extensive anticancer data for this compound derivatives are limited in the public domain, a comparative analysis of related brominated heterocyclic amines reveals significant potential. The focus of many studies has been on pyrimidine and triazole analogs, which provide a strong basis for predicting the anticancer capabilities of the pyridazine scaffold.

Comparative Cytotoxicity

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant anticancer activity against a panel of 58 cancer cell lines.[1] Notably, compound 4i (5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine) showed broad-spectrum activity, with percent growth inhibition (PGI) values of 38.94% against the CNS cancer cell line SNB-75 and 30.14% against the renal cancer cell line UO-31 at a 10 µM concentration.[1]

In contrast, studies on 4-aminopyridine based amide derivatives have identified compounds with potent inhibitory activity against enzymes implicated in cancer, such as tissue non-specific alkaline phosphatase (TNAP).[2] For instance, one derivative displayed an IC50 value of 0.25 µM against h-TNAP.[2]

Table 1: Comparative Anticancer Activity of Brominated Heterocyclic Amines

Compound ClassRepresentative CompoundCancer Cell LineActivity (IC50 or % Growth Inhibition)Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i )SNB-75 (CNS Cancer)38.94% PGI at 10 µM[1]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i )UO-31 (Renal Cancer)30.14% PGI at 10 µM[1]
4-Aminopyridine based amideCompound 10a -IC50 = 0.25 ± 0.05 µM (against h-TNAP)[2]

Data for this compound derivatives is not available for a direct comparison.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of these heterocyclic amines often stems from their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases. The 4-aminoquinazoline core, a related scaffold, is found in several FDA-approved kinase inhibitors like gefitinib and erlotinib. These drugs target the epidermal growth factor receptor (EGFR) tyrosine kinase.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Brominated_Amine Brominated Heterocyclic Amine (e.g., 4-aminoquinazoline) Brominated_Amine->EGFR Inhibition

Caption: Simplified signaling pathway showing the inhibition of EGFR by kinase inhibitors.

Antiviral Potential: A Broad Spectrum of Activity

The pyridazine nucleus is a component of several compounds with known antiviral activity. While specific data on this compound derivatives is sparse, research on related pyridazine and other heterocyclic amine derivatives suggests a promising avenue for the development of novel antiviral agents.

One study reported the synthesis of pyridazine derivatives and their evaluation against Hepatitis A virus (HAV).[3] Another study highlighted the anti-influenza activity of pyridine, pyridazine, and pyrimidine C-nucleoside analogs of Favipiravir.[4] These findings underscore the potential of the pyridazine scaffold in antiviral drug discovery.

Enzyme Inhibition: A Key to Therapeutic Efficacy

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. As mentioned earlier, 4-aminopyridine based amide derivatives have been shown to be potent inhibitors of ecto-nucleotidases like TNAP and ecto-5'-nucleotidase (e5'NT), which are overexpressed in various cancers.[2]

The development of potent and selective enzyme inhibitors requires rigorous in vitro characterization. The following is a generalized protocol for a spectrophotometric enzyme inhibition assay.

Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate (that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for pH and salt concentration)

  • Test compound (e.g., a this compound derivative) dissolved in DMSO

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in assay buffer to obtain a range of concentrations.

    • Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.

  • Assay Setup:

    • To the wells of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add the serially diluted test compound to the respective wells. Include wells with assay buffer and DMSO as negative controls and wells with the positive control inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) for each concentration of the inhibitor.

    • Normalize the reaction rates relative to the negative control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Enzyme + Inhibitor Pre-incubation) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add Substrate) Assay_Setup->Initiate_Reaction Measure_Activity Measure Activity (Spectrophotometry/Fluorometry) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis (Calculate IC50) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant therapeutic potential of brominated heterocyclic amines. While direct experimental data on this compound derivatives remains an area ripe for exploration, the promising anticancer and enzyme inhibitory activities of its structural analogs provide a strong rationale for the synthesis and biological evaluation of this compound class. Future research should focus on:

  • Synthesis of a focused library of this compound derivatives to systematically explore the structure-activity relationships.

  • Screening of these derivatives against a broad panel of cancer cell lines and viruses to identify lead compounds with potent activity.

  • Mechanistic studies to elucidate the specific molecular targets and pathways modulated by these novel compounds.

By leveraging the insights gained from related heterocyclic systems and employing robust experimental methodologies, the scientific community can unlock the full therapeutic potential of this compound derivatives.

References

A Comparative Crystallographic Guide to Substituted Pyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that make it an attractive component in drug design.[1] This guide delves into the intricate world of the X-ray crystal structures of pyridazin-4-amine derivatives, offering a comparative analysis of their solid-state conformations and intermolecular interactions. Understanding these three-dimensional structures at the atomic level is paramount for rational drug design, as it provides critical insights into structure-activity relationships (SAR) and potential binding modes with biological targets.

While the specific crystal structure of 5-Bromopyridazin-4-amine remains elusive in publicly available databases, this guide will focus on a closely related analogue, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , to illuminate the structural nuances of this important class of molecules. We will dissect its crystallographic data and compare it with the broader family of pyridazine derivatives to understand the influence of substituents on the core heterocyclic structure.

The Pyridazine Ring: A Privileged Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic distribution that influences its chemical behavior and biological activity.[1] Its inherent polarity and capacity for hydrogen bonding are key features that medicinal chemists leverage to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. X-ray crystallography provides the definitive map of how these features are expressed in the solid state, revealing the precise geometry of the molecule and the intricate network of intermolecular interactions that govern its crystal packing.

Comparative Analysis of Substituted Pyridazin-4-amine Crystal Structures

To illustrate the impact of substitution on the pyridazine core, we will examine the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile .

Key Crystallographic Data
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrileC₁₁H₇ClN₄MonoclinicP2₁/c3.817(3)13.533(10)19.607(15)93.401(10)[1]

Analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile:

The crystal structure of this derivative reveals several key features. The pyridazine and benzene rings are not coplanar, with a notable torsion angle between them.[1] This deviation from planarity is a critical conformational feature that would influence how the molecule fits into a biological target's binding site.

The bond lengths within the pyridazine ring, such as the N1-N2 bond at 1.336 Å, are typical for this heterocyclic system.[1] The presence of the amino and carbonitrile groups, along with the chloro-substituted phenyl ring, introduces a complex interplay of electronic and steric effects that dictate the molecule's overall conformation and its packing in the crystal lattice.

Intermolecular interactions are crucial for stabilizing the crystal structure. In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, weak intermolecular interactions have been observed, which play a role in the overall packing arrangement.[1]

The Influence of Substituents on Crystal Packing

The nature and position of substituents on the pyridazine ring dramatically influence the resulting crystal structure. For instance, the presence of hydrogen bond donors and acceptors, like the amino group in our example, often leads to the formation of specific hydrogen-bonding networks that are fundamental to the crystal's architecture. Halogen atoms, such as the chloro group, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design.

By comparing the structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile to other pyridazine derivatives, we can infer the likely impact of a bromo substituent at the 5-position. The larger size and greater polarizability of bromine compared to chlorine would be expected to alter bond lengths and angles in its immediate vicinity and could lead to different intermolecular packing motifs, potentially including stronger halogen bonds.

Experimental Protocol for Single-Crystal X-ray Diffraction of Pyridazine Derivatives

The following provides a detailed, step-by-step methodology for obtaining the crystal structure of a novel pyridazin-4-amine derivative. This protocol is designed to be a self-validating system, ensuring the integrity and reliability of the final structure.

Step 1: Crystal Growth

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.

  • Purification: The compound must be of the highest possible purity. Standard techniques such as recrystallization or column chromatography should be employed.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary. Slow evaporation of a dilute solution is a common and effective method. Solvents to consider include ethanol, methanol, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial to allow for slow evaporation over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Step 2: Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted for data collection.

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal through a range of angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. The unit cell parameters and space group are also determined at this stage.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Pyridazine Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Solvent_Screening->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffraction_Experiment X-ray Diffraction Experiment Crystal_Mounting->Diffraction_Experiment Data_Processing Data Processing & Reduction Diffraction_Experiment->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

The X-ray crystal structure of pyridazin-4-amine derivatives provides invaluable information for understanding their chemical properties and for guiding the design of new therapeutic agents. While a direct comparison of this compound derivatives is currently limited by the availability of public crystallographic data, the analysis of closely related structures like 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile offers significant insights into the conformational preferences and intermolecular interactions of this important class of compounds. The detailed experimental protocol provided herein serves as a robust guide for researchers seeking to elucidate the crystal structures of their own novel pyridazine derivatives, thereby contributing to the ever-growing body of knowledge in structural chemistry and drug discovery.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a privileged heterocycle due to its prevalence in a wide array of biologically active compounds.[1][2] The strategic functionalization of this core structure is paramount for generating novel molecular entities with tailored pharmacological profiles. Among the various pyridazine building blocks, 5-Bromopyridazin-4-amine serves as a versatile precursor, with the bromine atom providing a reactive handle for introducing molecular diversity. This guide offers a comparative analysis of catalytic systems for the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and a forward look toward emerging C-H functionalization strategies.

The Strategic Importance of Pyridazine Functionalization

The pyridazine ring is characterized by its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be critical for drug-target interactions.[2] The development of efficient synthetic methods to modify the pyridazine skeleton is thus a central theme in medicinal chemistry.[3] While various substituted pyridazines have been explored, the synthesis of 4,5-substituted pyridazines has been less reported, making this compound an even more valuable starting material for novel drug discovery programs.[1][4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridazine Functionalization

To date, the most robust and widely adopted method for the functionalization of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction allows for the formation of a C-C bond between the pyridazine core and a variety of aryl or heteroaryl boronic acids, offering a reliable pathway to a diverse library of compounds.

Catalytic System Performance

The choice of catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. For the functionalization of this compound, the combination of a palladium source with a phosphine ligand has proven to be highly effective.

Catalyst SystemReaction TypeCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Suzuki-MiyauraAryl/heteroaryl boronic acidsNa₂CO₃DMF/H₂O100258-88[4]

Table 1: Performance of a Palladium-Catalyzed System for this compound Functionalization.

The use of Pd(dppf)Cl₂ is particularly advantageous as the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary stability and reactivity to the palladium center to facilitate the catalytic cycle, even with an electron-rich amine substituent on the pyridazine ring.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Pd(dppf)Cl₂ catalyst can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle. The bidentate dppf ligand plays a crucial role in stabilizing the palladium species throughout the cycle.

References

A Comparative Guide to the Synthetic Validation of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromopyridazin-4-amine is a key heterocyclic building block of significant interest in medicinal chemistry. Its structure is foundational in the development of various therapeutic agents, notably as a reactant in the synthesis of potent glucocorticoid receptor agonists, which have potential for reduced clinical bone side effects[1][2][3]. The precise and efficient synthesis of this intermediate is therefore a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of synthetic routes to this compound, offering field-proven insights into experimental choices, validation of protocols, and a critical evaluation of their respective merits and challenges.

Route 1: Direct Electrophilic Bromination of Pyridazin-4-amine

This is the most commonly cited method for the preparation of this compound, relying on the direct electrophilic aromatic substitution of the parent amine.

Causality Behind Experimental Choices

The pyridazine ring is an electron-deficient system, which typically makes electrophilic substitution challenging. However, the presence of the activating amino group at the C4 position facilitates the reaction. Acetic acid is employed as the solvent, serving a dual purpose: it is polar enough to dissolve the starting material, pyridazin-4-amine, and its acidic nature can protonate the ring nitrogens, further influencing the regiochemical outcome of the bromination. Elemental bromine (Br₂) is the classic and effective brominating agent for this type of transformation.

The primary challenge of this route is the lack of complete regioselectivity. The electron-donating amino group activates both the ortho (C5) and para (C3) positions to electrophilic attack. This leads to the concurrent formation of the undesired isomer, 3-bromopyridazin-4-amine, significantly complicating the purification process and reducing the overall yield of the target compound.

Experimental Protocol: Direct Bromination

The following protocol is synthesized from established procedures[1][2].

  • Reaction Setup: In a suitable reaction vessel, dissolve pyridazin-4-amine (1.0 eq., e.g., 1.18 g, 12.41 mmol) in glacial acetic acid (e.g., 2.5 mL) at room temperature with stirring.

  • Reagent Addition: Slowly add elemental bromine (1.0 eq., e.g., 0.638 mL, 12.41 mmol) dropwise to the solution. Maintain the temperature with a water bath.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully neutralize the reaction mixture by the addition of a strong base, such as 10N NaOH solution, until the pH is basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material, a mixture of isomers, must be purified by column chromatography on silica gel. A gradient elution, for example, using a 0-15% methanol in dichloromethane gradient, is required to separate the 3-bromo and 5-bromo isomers[2]. The this compound is typically the second major component to elute from the column.

Visualization of Direct Bromination Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products A Pyridazin-4-amine D Electrophilic Aromatic Substitution (1 hr, Room Temp) A->D B Bromine (Br₂) B->D C Acetic Acid C->D E Neutralization (NaOH) D->E F Extraction (DCM) E->F G Silica Gel Chromatography F->G H This compound (Desired Product) G->H I 3-Bromopyridazin-4-amine (Isomeric Byproduct) G->I cluster_start Key Intermediate cluster_reaction Two-Step Transformation cluster_workup Work-up & Purification cluster_product Product A Pyridazin-4,5-diamine B 1. Diazotization (NaNO₂, HBr, 0-5 °C) A->B C 2. Sandmeyer Reaction (CuBr) B->C D Neutralization & Extraction C->D E Simplified Purification D->E F This compound (High Regioselectivity) E->F

References

Spectroscopic comparison of 5-Bromopyridazin-4-amine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the spectroscopic characteristics of 5-Bromopyridazin-4-amine and its synthetic precursors is essential for researchers in medicinal chemistry and drug development. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, and its key precursor, 4-Aminopyridazine, benchmarked against the parent pyridazine scaffold. Understanding the spectroscopic shifts and pattern changes at each synthetic step is crucial for reaction monitoring, structural confirmation, and purity assessment.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound typically involves a two-step process starting from the basic pyridazine ring. The introduction of an amino group followed by regioselective bromination transforms the molecule, with each modification leaving a distinct spectroscopic fingerprint. This progression allows for a clear, step-by-step verification of the chemical transformation.

The general synthetic route is as follows:

G cluster_0 Step 1: Amination cluster_1 Step 2: Bromination A Pyridazine B 4-Aminopyridazine A->B Introduction of NH₂ group C This compound B->C Introduction of Br atom

Caption: Synthetic workflow from Pyridazine to this compound.

Section 1: Spectroscopic Profile of the Precursor: 4-Aminopyridazine

4-Aminopyridazine serves as a crucial intermediate. Its spectroscopic properties, when compared to the parent pyridazine ring, reveal the significant electronic influence of the newly introduced amino group.

¹H NMR (Proton NMR) Spectroscopy

The introduction of the electron-donating amino (-NH₂) group at the C4 position dramatically alters the electronic environment of the pyridazine ring. This results in a notable upfield shift (to lower ppm values) of the ring protons compared to unsubstituted pyridazine, where the protons are typically found at approximately 9.2 ppm (H3/H6) and 7.8 ppm (H4/H5).

A representative ¹H NMR spectrum of 4-aminopyridazine in DMSO-d₆ shows signals for three distinct ring protons and the amine protons.[1] The proton at C6, being adjacent to two nitrogen atoms, is the most deshielded, followed by the C3 and C5 protons. The two protons of the amino group typically appear as a broad singlet, which can exchange with D₂O.

IR (Infrared) Spectroscopy

The IR spectrum of 4-aminopyridazine is distinguished by the characteristic vibrations of the primary amine group, which are absent in pyridazine.[2]

  • N-H Stretching: Primary amines display two distinct bands in the 3400-3250 cm⁻¹ region.[3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • N-H Bending (Scissoring): A moderate to strong absorption appears in the 1650-1580 cm⁻¹ range due to the scissoring motion of the -NH₂ group.[3]

  • C-N Stretching: Aromatic amines show a strong C-N stretching band between 1335-1250 cm⁻¹.[3]

Mass Spectrometry (MS)

The molecular formula for 4-Aminopyridazine is C₄H₅N₃, with a molecular weight of approximately 95.10 g/mol . In an ESI-MS spectrum, it will typically show a prominent molecular ion peak ([M+H]⁺) at m/z 96.

Section 2: Spectroscopic Elucidation of the Final Product: this compound

The final step introduces a bromine atom at the C5 position. Bromine is an electronegative, electron-withdrawing atom that also imposes significant steric and electronic effects, leading to further, predictable changes in the spectroscopic data.

¹H NMR (Proton NMR) Spectroscopy

The bromination at C5 leaves only two protons on the pyridazine ring at positions C3 and C6.

  • Chemical Shifts: Based on experimental data, the ¹H NMR spectrum in DMSO-d₆ shows two singlets at δ 8.75 and δ 8.55 ppm, corresponding to the two uncoupled ring protons.[4] The amine protons (-NH₂) appear as a multiplet between δ 6.72-6.79 ppm.[4]

  • Causality: The downfield shift of the ring protons compared to 4-aminopyridazine is due to the deshielding effect of the electron-withdrawing bromine atom. Since the protons at C3 and C6 no longer have adjacent proton neighbors, their signals appear as sharp singlets.

IR (Infrared) Spectroscopy

The IR spectrum of this compound retains the characteristic bands of the primary amino group seen in its precursor.

  • N-H Stretching: Two bands for the primary amine are expected in the 3400-3250 cm⁻¹ region.

  • N-H Bending: An absorption in the 1650-1580 cm⁻¹ range will be present.

  • C-Br Stretching: The introduction of bromine adds a C-Br stretching vibration. This band is typically found in the fingerprint region of the spectrum, often between 600-500 cm⁻¹, and can be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides unequivocal evidence for the successful bromination of the molecule.

  • Molecular Ion Peak: The molecular formula is C₄H₄BrN₃, with a molecular weight of approximately 174.00 g/mol .[5] The predicted monoisotopic mass is 172.95886 Da.[6]

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.[7] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Section 3: Comparative Data Summary

The following tables summarize the key spectroscopic data, highlighting the progressive changes from the precursor to the final product.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound H3 H5 H6 -NH₂ Solvent
4-Aminopyridazine ~7.8-8.0 (m) ~6.0 (br s) ~7.8-8.0 (m) ~2.5 (br s) DMSO-d₆
This compound 8.55 (s) - 8.75 (s) 6.72-6.79 (m) DMSO-d₆

Note: Data for 4-Aminopyridazine is based on typical values for substituted pyridazines, as consistent experimental data is sparse.[1][8]

Table 2: Key Comparative IR Frequencies (cm⁻¹)

Functional Group Vibration 4-Aminopyridazine This compound Rationale for Change
N-H Stretch (asymmetric & symmetric) ~3400-3250 (two bands) ~3400-3250 (two bands) Feature retained
N-H Bend (scissoring) ~1650-1580 ~1650-1580 Feature retained
Aromatic C-N Stretch ~1335-1250 ~1335-1250 Feature retained

| C-Br Stretch | Absent | ~600-500 | Introduction of bromine |

G cluster_0 Spectroscopic Consequences of Synthesis NMR ¹H NMR Upfield shift of ring protons Appearance of -NH₂ signal IR IR Appearance of N-H stretches Appearance of N-H bend MS MS M+H at m/z 96 NMR2 ¹H NMR Downfield shift of ring protons Proton signals become singlets IR2 IR Retention of amine bands Appearance of C-Br stretch MS2 MS M+ and M+2 peaks (~1:1) Amination Step 1: Amination Amination->NMR Amination->IR Amination->MS Bromination Step 2: Bromination Bromination->NMR2 Bromination->IR2 Bromination->MS2

Caption: Relationship between synthetic steps and resulting spectroscopic changes.

Section 4: Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a 30° pulse width with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • For quantitative analysis, ensure complete relaxation of all carbon nuclei by using a long relaxation delay (e.g., 5 times the longest T₁ value) and consider using a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).[9]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the solid sample directly onto the crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16-32 scans to improve the signal-to-noise ratio.

    • Process the data by performing an ATR correction if necessary.

Mass Spectrometry (MS)
  • Sample Preparation (ESI):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Data Acquisition:

    • Infuse the sample into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Observe the m/z range that includes the expected molecular weights to confirm the presence of the product and the characteristic bromine isotope pattern.

Conclusion

The spectroscopic comparison of this compound with its precursor, 4-Aminopyridazine, provides a clear and logical narrative of the chemical transformations involved in its synthesis. Each functional group addition imparts a unique and identifiable signature in the NMR, IR, and MS spectra. For researchers, a thorough understanding of these spectroscopic changes is not merely academic; it is a fundamental tool for ensuring the success of the synthesis, confirming the identity of the target compound, and guaranteeing its purity for subsequent applications in drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Bromopyridazin-4-amine. Designed for researchers, scientists, and drug development professionals, the following protocols synthesize regulatory mandates with field-proven best practices. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste not just safely, but with a deep understanding of the principles behind each step, ensuring the protection of both individuals and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Based on data from related chemical structures, this compound should be handled as a hazardous substance with the potential for acute toxicity, irritation, and environmental harm.[1][2][3] The presence of the bromine atom categorizes it as a halogenated organic compound, which has specific implications for waste stream segregation.[4][5]

Table 1: Anticipated Hazard Profile for this compound

Hazard ClassAnticipated EffectRationale & Representative Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or Fatal if swallowed, in contact with skin, or if inhaled.Analogous compounds like 4-aminopyridine and 4-Bromopyridine Hydrobromide are classified as Category 2 or 3 for acute toxicity.[1]
Skin Corrosion / Irritation Causes skin irritation, potentially severe burns.Brominated pyridines and pyrimidines are consistently listed as skin irritants (Category 2).[2][6][7]
Serious Eye Damage / Irritation Causes serious eye irritation or damage.This is a common classification for amine-containing aromatic compounds.[2][6][7]
Specific Target Organ Toxicity May cause respiratory irritation.A frequent warning for powdered or volatile amine compounds.[2][8]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds can be persistent in the environment.

Given this profile, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .[9][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensuring personal safety is paramount. The required PPE is dictated by the hazard assessment.

  • Eye Protection : Wear chemical safety goggles or a face shield.[11][12]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and changed immediately if contaminated.[12][13]

  • Body Protection : A fully-buttoned laboratory coat must be worn to prevent skin contact.[11][13]

  • Respiratory Protection : All handling of solid this compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[9][15][16] The following workflow ensures compliance with these regulations.

Caption: Decision workflow for the compliant disposal of this compound.

Protocol Details:
  • Waste Characterization : All waste streams containing this compound must be classified as Halogenated Hazardous Waste .[4][5] This includes un-used product, reaction mixtures, contaminated labware (e.g., pipette tips, chromatography plates), and spill cleanup debris.

  • Container Selection and Labeling :

    • Select a Container : Choose a container that is in good condition, leak-proof, and compatible with the chemical.[17] Glass or high-density polyethylene (HDPE) bottles with a screw-top cap are appropriate.

    • Label Immediately : The container must be labeled before any waste is added.[17] The label must include:

      • The words "HAZARDOUS WASTE".[9][17]

      • The full chemical name: "this compound".

      • The approximate concentration or percentage of each component in the waste mixture.

      • The date when waste was first added (the "accumulation start date").

      • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Accumulation and Storage :

    • Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][18] This area must be under the control of the laboratory personnel.

    • Segregation : It is critical to segregate this waste. Store it separately from incompatible materials, particularly strong oxidizing agents.[14] Crucially, do not mix halogenated waste with non-halogenated solvent waste .[5] Mixing these streams prevents the non-halogenated solvents from being recycled or recovered, significantly increasing disposal costs and environmental impact.[5]

    • Keep Containers Closed : Waste containers must be securely sealed at all times except when waste is actively being added.[9][19] Leaving a funnel in the opening is a common EPA violation.[9]

  • Final Disposal :

    • Professional Disposal : Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[19][20]

    • Contact EHS : When the container is full or has reached the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][20]

    • Documentation : Maintain meticulous records of your waste generation and disposal as required by your institution and regulatory bodies.[18]

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate exposure and environmental contamination.

  • For Small Spills (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.[11]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[13]

  • For Large Spills (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response number and the EHS office from a safe location.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Decontamination of Labware

Non-disposable labware (e.g., glassware) that has been in contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse : Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate : Crucially, the first rinse (and preferably all three) must be collected and disposed of as halogenated hazardous waste. [21]

  • Final Wash : After the solvent rinses, the glassware can be washed with soap and water as usual.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical development, 5-Bromopyridazin-4-amine stands as a key building block. Its unique chemical structure offers a gateway to novel molecular entities, yet it also necessitates a profound respect for its potential hazards. This guide, compiled by a Senior Application Scientist, moves beyond a simple checklist to provide a comprehensive framework for the safe handling, use, and disposal of this compound. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your groundbreaking work.

Hazard Profile: Understanding the Risks

Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][5] Ingestion and inhalation of the dust should be avoided, with some related compounds classified as toxic if swallowed or inhaled.[1][6]

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2][3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side-shields or chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile).[4]Laboratory coat.[7]NIOSH-approved respirator (e.g., N95) if not performed in a certified chemical fume hood.[7]
Dissolution and Solution Transfers Chemical splash goggles. A face shield is recommended if there is a splash hazard.[4]Chemical-resistant gloves (e.g., nitrile).[4]Laboratory coat.[7]Work should be performed in a chemical fume hood.[6]
Running Reactions and Work-up Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., nitrile).[4]Chemical-resistant apron over a laboratory coat.All operations must be conducted within a certified chemical fume hood.[6]
Waste Disposal Chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile).[4]Laboratory coat.[7]Not generally required if handling sealed waste containers.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined operational and disposal plan is paramount. The following protocols are designed to minimize exposure and prevent environmental contamination.

Handling Protocol

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Procedure:

  • Donning PPE: Before handling the reagent, don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to avoid inhalation of dust.[5] Use disposable weighing boats or paper.

  • Transfers: When transferring the solid or solutions, do so carefully to avoid splashing or creating dust.

  • Reaction Setup: All reactions should be set up in a fume hood with the sash at the lowest practical height.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[4]

Disposal Protocol

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, disposable labware) must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Do Not: Never dispose of this compound or its waste down the drain or in regular trash.[2]

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[9]

Final Disposal:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the critical safety checkpoints.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Assemble Required PPE prep_spill Prepare Spill Kit weigh Weighing in Containment prep_spill->weigh dissolve Dissolution & Transfer weigh->dissolve react Reaction & Work-up dissolve->react decontaminate Decontaminate Work Area & Glassware react->decontaminate segregate Segregate Solid & Liquid Waste containerize Label & Seal Waste Container segregate->containerize store Store in Designated Area containerize->store ehs_pickup Arrange EHS Waste Pickup store->ehs_pickup start Start start->prep_area decontaminate->segregate end_op End Operation decontaminate->end_op

Caption: Workflow for the safe handling and disposal of this compound.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound, minimizing risks and fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyridazin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Bromopyridazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.